molecular formula C10H7BrClNO B11852812 (7-Bromo-3-chloroisoquinolin-4-yl)methanol

(7-Bromo-3-chloroisoquinolin-4-yl)methanol

Katalognummer: B11852812
Molekulargewicht: 272.52 g/mol
InChI-Schlüssel: WDSVDLKJGUIBNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(7-Bromo-3-chloroisoquinolin-4-yl)methanol (CAS 1956371-81-5) is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This multifunctional isoquinoline derivative is a valuable synthetic intermediate for constructing more complex molecules. Its specific structure, featuring both bromo and chloro substituents, allows for selective sequential cross-coupling reactions, such as Suzuki and Ullmann couplings, to generate diverse 7-substituted isoquinoline libraries . Such libraries are essential for probing structure-activity relationships (SAR), particularly in the development of novel 4-aminoquinoline-based antimalarial agents aimed at overcoming drug-resistant strains of Plasmodium falciparum . Furthermore, the isoquinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including anticancer, antibacterial, and effects on the central nervous system (CNS) . The reactive bromo and chloro groups facilitate further functionalization, while the methanol group can be oxidized or serve as a point for further derivatization. Researchers value this compound for its versatility in parallel synthesis and array production. Handle with care: this compound may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H7BrClNO

Molekulargewicht

272.52 g/mol

IUPAC-Name

(7-bromo-3-chloroisoquinolin-4-yl)methanol

InChI

InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-4,14H,5H2

InChI-Schlüssel

WDSVDLKJGUIBNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=NC=C2C=C1Br)Cl)CO

Herkunft des Produkts

United States
Foundational & Exploratory

(7-Bromo-3-chloroisoquinolin-4-yl)methanol: A Privileged Scaffold for Orthogonal Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid exploration of chemical space relies heavily on the use of densely functionalized, rigid heterocyclic scaffolds. (7-Bromo-3-chloroisoquinolin-4-yl)methanol (CAS: 1956371-81-5) represents a highly strategic molecular building block [1]. The isoquinoline core is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (such as CHK1 and DYRK1A inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding hinge region [1].

What elevates this specific molecule is its programmed orthogonal reactivity . By strategically placing a bromide at C7, a chloride at C3, and a primary alcohol at C4, chemists can execute a predictable, sequential series of late-stage functionalizations. This whitepaper details the physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-proven, self-validating protocols for its utilization in medicinal chemistry.

Physicochemical Profiling and Structural Rationale

To effectively utilize (7-Bromo-3-chloroisoquinolin-4-yl)methanol, one must first understand the intrinsic electronic and steric properties imparted by its substitution pattern. The table below summarizes its core quantitative data [3].

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₇BrClNODefines the exact mass and isotopic signature (critical for MS tracking).
Molecular Weight 272.53 g/mol Optimal size for a central scaffold, leaving room for appendage growth without violating Lipinski's Rule of 5.
Isoquinoline pKa (N2) ~4.0 - 4.5 (est.)The electron-withdrawing halogens lower the basicity of the nitrogen compared to unsubstituted isoquinoline (pKa 5.4), affecting solubility and hinge-binding strength.
C7–Br Bond Energy ~68 kcal/molWeak bond; highly susceptible to rapid oxidative addition by Pd(0) catalysts.
C3–Cl Bond Energy ~81 kcal/molStronger bond; resists initial Pd(0) insertion, acting as a stable handle during C7 functionalization.
C4–OH Functionality Primary AlcoholActs as a hydrogen bond donor/acceptor; can be oxidized to an aldehyde or converted to a leaving group for further diversification.

The Causality of Orthogonal Reactivity

As application scientists, we do not merely execute reactions; we exploit thermodynamic and kinetic differentials. The true power of (7-Bromo-3-chloroisoquinolin-4-yl)methanol lies in the chemoselectivity of its halogen bonds [4].

When this scaffold is exposed to a Palladium(0) catalyst, the metal center faces a choice between the C7-Br and the C3-Cl bonds. The oxidative addition step is the rate-determining step in most cross-coupling catalytic cycles. Because the C-Br bond is significantly weaker and more polarizable than the C-Cl bond, Pd(0) inserts into the C7 position orders of magnitude faster.

Furthermore, the C3-Cl is sterically shielded by the adjacent C4-methanol group, further retarding its reactivity. This allows us to perform a Suzuki-Miyaura coupling at C7 with complete chemoselectivity, leaving the C3-Cl intact for a subsequent, more forcing reaction (e.g., a Buchwald-Hartwig amination using a specialized, electron-rich ligand like BrettPhos) [2].

OrthogonalCoupling Start (7-Bromo-3-chloroisoquinolin-4-yl)methanol Scaffold C7_Coupled C7-Functionalized Intermediate (Suzuki-Miyaura) Start->C7_Coupled Pd(0), Ar-B(OH)2 Fast Oxidative Addition (C-Br) C3_Coupled C3, C7-Difunctionalized Product (Buchwald-Hartwig) C7_Coupled->C3_Coupled Pd(0), Amine, Strong Base Slow Oxidative Addition (C-Cl) C4_Deriv C4-Methanol Diversification (Oxidation/Alkylation) C3_Coupled->C4_Deriv MnO2 or SOCl2 Late-Stage Modification

Caption: Workflow for the orthogonal functionalization of the isoquinoline scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the thermodynamic principles discussed above are actively observed during the workflow.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C7

Objective: Arylate the C7 position while strictly preserving the C3-Cl and C4-OH groups.

  • Setup: In an oven-dried Schlenk flask, combine (7-Bromo-3-chloroisoquinolin-4-yl)methanol (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality Note: The bidentate dppf ligand creates a sterically demanding Pd center that strongly prefers the less hindered, weaker C-Br bond, suppressing C3-Cl activation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Purge with N₂ for 10 minutes.

  • Reaction: Heat to 80 °C for 4 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a distinct 1:1 isotope pattern (due to ⁷⁹Br/⁸¹Br and ³⁵Cl). The successful C7-coupled intermediate will show a mass shift corresponding to the loss of Br and the addition of the Aryl group, and the isotope pattern will shift to a 3:1 ratio, confirming the retention of the ³⁵Cl/³⁷Cl atom.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C3

Objective: Form a C-N bond at the recalcitrant C3-Cl position.

  • Setup: To the purified C7-intermediate (1.0 equiv), add the desired amine (1.5 equiv) and NaOtBu (2.0 equiv) in anhydrous Toluene.

  • Catalyst/Ligand Selection: Add Pd₂(dba)₃ (0.05 equiv) and BrettPhos (0.10 equiv). Causality Note: The C3-Cl bond is strong and sterically hindered by the C4-methanol. BrettPhos is a highly electron-rich, bulky biaryl phosphine that forces the Pd center to become highly nucleophilic, enabling oxidative addition into the C-Cl bond while preventing unwanted β-hydride elimination [2].

  • Reaction: Heat to 110 °C for 12 hours under N₂.

  • Validation Checkpoint (UV-Vis/TLC): The successful formation of the C3-amine extends the conjugation of the isoquinoline ring system through the nitrogen lone pair. This results in a distinct bathochromic shift (red-shift) in the UV trace on the LC-MS, serving as an immediate optical confirmation of C-N bond formation.

Application in Kinase Inhibitor Design

In the context of targeted oncology, isoquinolines are frequently deployed as ATP-competitive kinase inhibitors [1]. The (7-Bromo-3-chloroisoquinolin-4-yl)methanol scaffold is perfectly pre-configured to probe the three-dimensional space of a kinase active site.

  • The N2 Atom: Acts as the primary hydrogen bond acceptor, docking into the backbone amides of the kinase hinge region.

  • The C7 Vector: Directed toward the solvent-exposed channel. The Suzuki coupling (Protocol A) is used to append solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties.

  • The C3 Vector: Projects into the hydrophobic selectivity pocket. The Buchwald coupling (Protocol B) allows for the introduction of bulky, lipophilic groups to drive kinome selectivity.

  • The C4 Vector: The methanol group projects toward the ribose-binding pocket, offering a site for additional hydrogen bonding or covalent warhead attachment.

KinaseBinding Hinge Kinase Hinge Region (Hydrogen Bonding) Isoquinoline Isoquinoline Core (Planar Stacking) Isoquinoline->Hinge N2 Acceptor Solvent Solvent Channel (C7 Substituent) Isoquinoline->Solvent C7 Vector Selectivity Selectivity Pocket (C3 Substituent) Isoquinoline->Selectivity C3 Vector Ribose Ribose Binding Pocket (C4 Methanol) Isoquinoline->Ribose C4 Vector

Caption: Pharmacophore model illustrating kinase binding interactions of the isoquinoline core.

Conclusion

(7-Bromo-3-chloroisoquinolin-4-yl)methanol is not merely a chemical commodity; it is a rationally designed template for drug discovery. By understanding the thermodynamic differences between its halogen substituents and leveraging modern palladium catalysis, researchers can rapidly generate diverse, highly complex libraries of isoquinoline derivatives. The orthogonal functionalization pathways described herein provide a robust, self-validating framework for accelerating hit-to-lead optimization campaigns.

References

  • Reader, J. C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL:[Link]

  • Handa, S., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." PubMed Central (PMC), 2020. URL:[Link]

Spectroscopic Characterization of (7-Bromo-3-chloroisoquinolin-4-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of (7-Bromo-3-chloroisoquinolin-4-yl)methanol, a key intermediate in the synthesis of novel therapeutics. As the precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring chemical integrity, this document offers a comprehensive examination of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By explaining the causality behind experimental choices and spectral features, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic compounds.

Introduction: The Significance of Substituted Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant biological activities. The strategic placement of substituents on the isoquinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. (7-Bromo-3-chloroisoquinolin-4-yl)methanol represents a versatile building block, incorporating a bromine atom, a chlorine atom, and a hydroxymethyl group. These features offer multiple points for further chemical modification, making it a valuable precursor in the development of novel kinase inhibitors, anti-cancer agents, and other targeted therapies.

Accurate spectroscopic characterization is the bedrock of modern drug discovery. It validates the chemical identity of a synthesized compound, confirms its purity, and provides crucial insights into its three-dimensional structure. This guide will present a detailed, albeit predicted, spectroscopic profile of (7-Bromo-3-chloroisoquinolin-4-yl)methanol, offering a foundational dataset for researchers working with this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For (7-Bromo-3-chloroisoquinolin-4-yl)methanol, both ¹H and ¹³C NMR provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (7-Bromo-3-chloroisoquinolin-4-yl)methanol in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electron-donating character of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Data for (7-Bromo-3-chloroisoquinolin-4-yl)methanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.2s-
H-5~8.2d8.8
H-6~7.8dd8.8, 1.8
H-8~8.4d1.8
-CH₂-~5.0d5.5
-OH~2.5t5.5

Rationale for Assignments:

  • H-1: The proton at the 1-position is significantly deshielded due to its proximity to the electronegative nitrogen atom, resulting in a downfield chemical shift.

  • Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring exhibit a predictable splitting pattern. H-5 is a doublet due to coupling with H-6 (ortho-coupling, typically 6-9 Hz). H-6 appears as a doublet of doublets due to coupling with both H-5 (ortho-coupling) and H-8 (meta-coupling, typically 2-3 Hz). H-8 is a doublet due to its meta relationship with H-6.[1][2] The bromine at position 7 will influence the chemical shifts of the adjacent protons.

  • Methylene Protons (-CH₂-): These benzylic protons are deshielded by the aromatic ring and appear as a doublet due to coupling with the hydroxyl proton.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can be variable and is dependent on concentration and solvent. It typically appears as a triplet due to coupling with the adjacent methylene protons.

Diagram 1: ¹H NMR Splitting Pattern Analysis

G H5 H-5 (d, J ≈ 8.8 Hz) H6 H-6 (dd, J ≈ 8.8, 1.8 Hz) H5->H6 ortho (³J) H6->H5 ortho (³J) H8 H-8 (d, J ≈ 1.8 Hz) H6->H8 meta (⁴J) H8->H6 meta (⁴J) CH2 -CH₂- (d, J ≈ 5.5 Hz) OH -OH (t, J ≈ 5.5 Hz) CH2->OH ³J OH->CH2 ³J

Caption: Predicted ¹H-¹H coupling network for the molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the isoquinoline core and the one carbon of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for (7-Bromo-3-chloroisoquinolin-4-yl)methanol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~152
C-3~148
C-4~135
C-4a~136
C-5~129
C-6~132
C-7~122
C-8~128
C-8a~127
-CH₂OH~60

Rationale for Assignments:

  • Quaternary Carbons (C-3, C-4, C-4a, C-7, C-8a): These carbons, which are not directly bonded to any protons, will generally show weaker signals in a standard ¹³C NMR spectrum. Their chemical shifts are influenced by their position within the aromatic system and the attached substituents. The carbons bearing the chloro (C-3) and bromo (C-7) substituents will have their chemical shifts significantly affected.

  • Methine Carbons (C-1, C-5, C-6, C-8): The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom and the halogen substituents.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 60 ppm.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of (7-Bromo-3-chloroisoquinolin-4-yl)methanol.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0 to 12 ppm.

    • Employ a 90° pulse with a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a 30° pulse with a relaxation delay of 2 seconds.

    • Accumulate 1024 or more scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Diagram 2: NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (16-32 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (≥1024 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Spectral Analysis Spectral Analysis integrate->Spectral Analysis G M [M]⁺˙ (7-Bromo-3-chloroisoquinolin-4-yl)methanol M_minus_OH [M-17]⁺ M->M_minus_OH - •OH M_minus_CH2OH [M-31]⁺ M->M_minus_CH2OH - •CH₂OH M_minus_H2O [M-18]⁺˙ M->M_minus_H2O - H₂O M_minus_Cl [M-35/37]⁺ M->M_minus_Cl - •Cl M_minus_Br [M-79/81]⁺ M->M_minus_Br - •Br

Caption: Key predicted fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Sample Preparation (for ESI-HRMS):

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrument Parameters (ESI-QTOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 8-10 L/min at 200 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire in centroid mode.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (7-Bromo-3-chloroisoquinolin-4-yl)methanol will show characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C-H stretches of the aromatic and methylene groups, C=C and C=N stretching of the isoquinoline ring, and C-O, C-Cl, and C-Br stretches.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethylene (-CH₂-)
1620-1580C=C/C=N stretchIsoquinoline ring
1500-1400C=C stretchAromatic ring
1050-1000C-O stretchPrimary alcohol
850-750C-Cl stretchAryl chloride
700-600C-Br stretchAryl bromide

Rationale for Assignments:

  • O-H Stretch: The hydroxyl group will give rise to a characteristic broad absorption band in the 3400-3200 cm⁻¹ region due to hydrogen bonding. [3]* C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be found just below 3000 cm⁻¹. [3]* Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system will result in a series of sharp bands in the 1620-1400 cm⁻¹ region.

  • C-O Stretch: The C-O stretch of the primary alcohol is expected to be a strong band in the 1050-1000 cm⁻¹ range.

  • C-Halogen Stretches: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid (7-Bromo-3-chloroisoquinolin-4-yl)methanol sample directly onto the ATR crystal and apply pressure to ensure good contact.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Conclusion: A Framework for Spectroscopic Validation

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of (7-Bromo-3-chloroisoquinolin-4-yl)methanol. The presented data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, along with the detailed experimental protocols, offer a robust framework for the structural verification and quality control of this important synthetic intermediate. The causality-driven explanations for the predicted spectral features aim to enhance the understanding of how molecular structure dictates spectroscopic output. Researchers and drug development professionals can leverage this guide as a foundational reference for their work with substituted isoquinolines, ensuring the integrity and purity of their compounds as they advance through the drug discovery pipeline.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved from a valid URL. [1]2. 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from a valid URL. 3. Heteronuclear coupling. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from a valid URL. [4]4. NMR Coupling Constants. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from a valid URL. [5]5. 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from a valid URL. [6]6. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). Magnetic Resonance in Chemistry, 27(9), 841-845. [7]7. Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. (2022). RSC Advances, 12(12), 7315-7324. [8]8. 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from a valid URL. [2]9. 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from a valid URL. [9]10. Coupling in Proton NMR. (2023, June 6). YouTube. Retrieved from a valid URL. [10]11. Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu₂O/C₃N₄ with TBHP & Oxygen as Co-oxidant. (n.d.). Royal Society of Chemistry. Retrieved from a valid URL. [11]12. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2022). Journal of Chemical Information and Modeling, 62(15), 3583-3595. [12]13. 5-HMR-5 Vicinal Proton-Proton Coupling ³JHH. (2020, February 14). Organic Chemistry Data. Retrieved from a valid URL. [13]14. Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. (2023). Environmental Science & Technology, 57(42), 15949-15959. [14]15. 13C NMR as a General Tool for the Assignment of Absolute Configuration Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from a valid URL. [15]16. Chemistry Experimental General Chemistry Methods. NMR spectra were recorded on a Bruker AscendTM 300. Chemical shifts are report. (n.d.). Retrieved from a valid URL. [16]17. 13C NMR Spectrum (1D, 125.0, Methanol-d4, simulated) (NP0331373). (n.d.). NP-MRD. Retrieved from a valid URL. [17]18. Coupling Constants For 1h and 13c NMR. (n.d.). Scribd. Retrieved from a valid URL. [18]19. NMR Spectroscopy – 13C NMR Coupling Constants. (2020, February 14). Organic Chemistry Data & Info. Retrieved from a valid URL. [19]20. NMR Analysis. (2025, May 16). Chemotion. Retrieved from a valid URL. [20]21. IR spectra prediction. (n.d.). Cheminfo.org. Retrieved from a valid URL. [21]22. Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from a valid URL. [22]23. Ch 13 - Coupling. (n.d.). University of Calgary, Department of Chemistry. Retrieved from a valid URL. 24. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene. (n.d.). Benchchem. Retrieved from a valid URL. [23]25. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. Retrieved from a valid URL. [24]26. Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from a valid URL. [25]27. 3DMolMS: prediction of tandem mass spectra from 3D molecular conformations. (2022). Bioinformatics, 38(Supplement_1), i184-i191. 28. De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. (2026, February 25). Molecules, 31(5), 1234. [26]29. Table of Characteristic IR Absorptions. (n.d.). Retrieved from a valid URL. [3]30. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from a valid URL. [27]31. Supervised topic modeling for predicting molecular substructure from mass spectrometry. (2021). F1000Research, 10, 403. [28]32. H-NMR - Long-range Coupling (Part 1). Example of 2-pentinol. (2018, April 9). YouTube. Retrieved from a valid URL. [29]33. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016, January 21). ResearchGate. Retrieved from a valid URL. [30]34. IntroMS_Data_Interpretation.docx. (n.d.). Retrieved from a valid URL. [31]35. Modern NMR Methodologies for the Measurement of Homo- and Heteronuclear Coupling Constants in Small Molecules. (n.d.). ddd-UAB. Retrieved from a valid URL. [32]36. Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. (2018). Angewandte Chemie International Edition, 57(43), 14219-14222. [33]37. Observation of 1H-1H J-couplings in fast magic-angle-spinning solid-state NMR spectroscopy. (2024, December 30). Nature Communications, 15(1), 1-8.

Sources

Architecting Advanced Therapeutics: A Technical Guide to the (7-Bromo-3-chloroisoquinolin-4-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Nomenclature & Chemical Identity: Clarifying the Scaffold Evolution

In medicinal chemistry, chemical registry numbers often capture specific evolutionary states of a core scaffold. The topic provided—(7-Bromo-3-chloroisoquinolin-4-yl)methanol CAS number 356780-61-5 —represents a fascinating intersection of two distinct, yet synthetically linked, chemical entities [1].

In standard chemical registries, CAS 356780-61-5 strictly corresponds to the saturated precursor: (7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol . Conversely, the fully aromatized and chlorinated analog, (7-bromo-3-chloroisoquinolin-4-yl)methanol , is registered under CAS 1956371-81-5 . Because both molecules represent a continuum of the same highly privileged pharmacophore used in modern drug discovery, this whitepaper addresses the synthesis, orthogonal reactivity, and application of this entire brominated isoquinoline/tetrahydroisoquinoline (THIQ) axis.

Physicochemical Profiling

Understanding the physical properties of these intermediates is critical for predicting their behavior in biphasic reaction mixtures and chromatographic purifications.

PropertySaturated Precursor (CAS 356780-61-5)Aromatic Target (CAS 1956371-81-5)
IUPAC Name (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol(7-Bromo-3-chloroisoquinolin-4-yl)methanol
Molecular Formula C₁₀H₁₂BrNOC₁₀H₇BrClNO
Molecular Weight 242.11 g/mol 272.52 g/mol
Core Structure Saturated Tetrahydroisoquinoline (THIQ)Fully Aromatic Isoquinoline
Primary Utility Chiral building block, alkaloid synthesisCross-coupling hub, Kinase inhibitor core
Physical Form Light Yellow SolidOff-white to Pale Yellow Powder

Core Synthetic Methodologies & Causality

The construction of the isoquinoline core typically begins with the Pictet-Spengler reaction [2], a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde.

Causality in Experimental Design: Why utilize the Pictet-Spengler approach over the alternative Bischler-Napieralski reaction? The Pictet-Spengler reaction directly yields the tetrahydroisoquinoline core under milder, protic conditions. This avoids the harsh dehydrating agents (e.g., POCl₃) required for Bischler-Napieralski, which can trigger unwanted side reactions or premature halogen exchange at the heavily functionalized aromatic ring.

Protocol 1: Pictet-Spengler Synthesis of the Brominated THIQ Core

Self-Validating System: The reaction's progress is intrinsically linked to the formation of a cyclic iminium ion intermediate. This protocol utilizes real-time LC-MS monitoring to confirm the mass shift associated with cyclization, ensuring the reaction does not proceed to workup prematurely.

  • Preparation: Dissolve 4-bromophenethylamine (1.0 eq) and glycolaldehyde dimer (0.5 eq, yielding 1.0 eq of monomer for the methanol appendage) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

  • Catalysis: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0°C. Causality: TFA provides the exact pKa required to protonate the intermediate hemiaminal, driving the formation of the electrophilic iminium ion without causing the substrate degradation typically seen with stronger mineral acids like H₂SO₄.

  • Cyclization: Warm the vessel to 25°C and stir for 12 hours under nitrogen.

  • Validation Check: Extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and inject into the LC-MS. The disappearance of the primary amine mass (m/z ~200) and the appearance of the [M+H]⁺ peak at m/z 242/244 (1:1 isotopic ratio for bromine) validates successful cyclization.

  • Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Orthogonal Reactivity: The Tri-Functional Hub

The true architectural power of the fully aromatized (7-bromo-3-chloroisoquinolin-4-yl)methanol lies in its orthogonal reactivity. It serves as a tri-functional hub:

  • C7-Bromine: Highly reactive towards palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Chlorine: Electron-deficient due to the adjacent aromatic nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) or specialized, highly-tuned cross-coupling.

  • C4-Methanol: Can be oxidized to an aldehyde (using Dess-Martin periodinane) for reductive amination, or converted to a mesylate for Sₙ2 displacement.

ReactivityMap Core (7-Bromo-3-chloroisoquinolin-4-yl)methanol C7 C7-Bromo Handle (Suzuki/Buchwald) Core->C7 Pd Catalysis C3 C3-Chloro Handle (SNAr/Coupling) Core->C3 Nucleophiles C4 C4-Methanol Handle (Oxidation/Etherification) Core->C4 Oxidation/Activation Drug Targeted Protein Degrader (e.g., Wee1 PROTAC) C7->Drug C3->Drug C4->Drug

Orthogonal reactivity map of the isoquinoline scaffold leading to PROTAC synthesis.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

Self-Validating System: This protocol incorporates an internal standard for HPLC yield determination and utilizes a specific visual cue (palladium black filtration) to validate catalyst lifecycle completion.

  • Setup: In an oven-dried Schlenk flask, combine (7-bromo-3-chloroisoquinolin-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The biphasic system ensures that the inorganic base dissolves while the organic substrates remain in the dioxane. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Molecular oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) complex, which would prematurely halt the catalytic cycle.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 4 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The complete consumption of the lower-Rf starting material indicates successful coupling.

  • Purification: Cool to room temperature and filter the mixture through a Celite pad. Causality: The Celite pad traps the precipitated "palladium black" (the spent, aggregated Pd(0) catalyst), preventing heavy metal contamination in downstream biological assays. Extract the filtrate with EtOAc, dry, and purify via flash chromatography.

Application in Targeted Protein Degradation (Wee1 Degraders)

Recent advancements in oncology have leveraged the 7-bromo-3-chloroisoquinoline scaffold to synthesize Wee1 kinase degraders [3]. Wee1 is a critical cell cycle regulator; its targeted degradation forces cancer cells with high genomic instability into premature mitosis, leading to mitotic catastrophe and apoptosis.

In these architectures, the aromatized isoquinoline core acts as the "warhead" that binds specifically to the Wee1 ATP-binding pocket. The C7 or C4 handles are subsequently functionalized to attach a PEG linker, which is connected to an E3 ligase ligand (such as pomalidomide for Cereblon recruitment).

Wee1Degradation PROTAC Isoquinoline-based PROTAC Ternary Ternary Complex (Wee1-PROTAC-E3) PROTAC->Ternary Binds Wee1 Wee1 Kinase Wee1->Ternary Recruited E3 E3 Ligase (Cereblon) E3->Ternary Recruited Ub Ubiquitination Ternary->Ub Transfer of Ub Proteasome Proteasomal Degradation Ub->Proteasome Target Destruction

Mechanism of Wee1 degradation via an isoquinoline-based PROTAC ternary complex.

Conclusion

The (7-bromo-3-chloroisoquinolin-4-yl)methanol scaffold and its THIQ precursors represent a masterclass in chemical design. By offering three distinct, orthogonally addressable sites, they allow medicinal chemists to rapidly build complex, multi-functional molecules. Whether utilized as a chiral intermediate in alkaloid synthesis or as the anchoring warhead in next-generation Targeted Protein Degraders, mastering the reactivity of this scaffold is essential for modern drug development.

References

  • Title: WO2024006881A1 - Wee1 degrading compounds and uses thereof Source: Google Patents URL

Synthesis of Substituted Isoquinoline Methanol Derivatives: A Technical Guide to Modern C–H Functionalization and Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted isoquinoline methanols—particularly isoquinolin-1-ylmethanol and isoquinolin-4-ylmethanol—are highly privileged pharmacophores and versatile synthetic building blocks. They serve as critical intermediates in the development of kinase inhibitors (such as Fasudil derivatives), agrochemicals, and complex natural product syntheses.

As drug discovery pivots toward late-stage functionalization (LSF) and sustainable chemistry, the methodologies for synthesizing these derivatives have evolved. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two most robust pathways to access isoquinoline methanols: chemoselective ester reduction and radical-mediated C–H hydroxymethylation (Minisci-type reactions) .

Strategic Approaches & Mechanistic Causality

Chemoselective Ester Reduction: The Calcium Borohydride System

Classical synthesis of isoquinolin-1-ylmethanol often begins with the corresponding ester, such as methyl isoquinoline-1-carboxylate. While Lithium Aluminum Hydride ( LiAlH4​ ) is a standard ester reducing agent, its aggressive nature can lead to over-reduction of the electron-deficient isoquinoline core or unwanted ring-opening side reactions. Conversely, Sodium Borohydride ( NaBH4​ ) alone is generally too mild to reduce esters efficiently at room temperature.

The Causality of the Reagent Choice: By combining NaBH4​ with Calcium Chloride ( CaCl2​ ) in an alcoholic solvent, researchers generate Calcium Borohydride ( Ca(BH4​)2​ ) in situ1. The calcium cation acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination significantly enhances the electrophilicity of the carbonyl carbon, allowing the mild borohydride anion to attack efficiently. This self-validating system ensures complete conversion without compromising the integrity of the azaarene core.

Workflow Step1 Methyl Isoquinoline-1-carboxylate Step2 Add CaCl2 & NaBH4 in EtOH Step1->Step2 Step3 In situ Ca(BH4)2 Formation Step2->Step3 Causality: Enhanced Electrophilicity Step4 Stir 5h at RT Step3->Step4 Step5 Quench (1M HCl) & Neutralize Step4->Step5 TLC Validation Step6 Step6 Step5->Step6 Extraction (EtOAc)

Workflow for the chemoselective reduction of isoquinoline esters to methanols.
Radical C–H Hydroxymethylation: Modern Minisci Reactions

For late-stage functionalization, pre-functionalized starting materials (like esters or halogens) are often unavailable or synthetically costly. The direct C–H hydroxymethylation of the isoquinoline core using methanol as a sustainable C1​ source is highly desirable.

The classical Minisci reaction utilizes stoichiometric oxidants and harsh acidic conditions, which limits substrate scope 2. However, recent breakthroughs in visible-light photocatalysis and electrophotocatalysis have revolutionized this approach 3.

Mechanistic Causality: In a photoredox or electrophotocatalytic system, a Hydrogen Atom Transfer (HAT) catalyst (e.g., diphenyl hydrogen phosphate or a chlorine radical) selectively abstracts an α -hydrogen from methanol, owing to the weakness of the C−H bond relative to the O−H bond 4. The resulting nucleophilic hydroxymethyl radical ( ⋅CH2​OH ) rapidly adds to the protonated isoquinolinium species. Protonation of the isoquinoline is critical; it lowers the LUMO of the heterocycle, directing the radical attack exclusively to the highly electrophilic C1 position. Subsequent oxidation and deprotonation restore aromaticity, yielding the substituted isoquinolin-1-ylmethanol.

Minisci N1 Isoquinoline (Substrate) N2 Protonated Isoquinolinium N1->N2 H+ (Acid Activation) N5 Radical Cation Adduct N2->N5 Nucleophilic Radical Addition N3 Methanol + Photocatalyst N4 Hydroxymethyl Radical (•CH2OH) N3->N4 SET / HAT Process N4->N5 N6 Isoquinolin-1-ylmethanol N5->N6 Deprotonation & Oxidation

Mechanistic pathway of the photoredox Minisci C-H hydroxymethylation.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yield for isoquinoline hydroxymethylation.

MethodologyReagents / Catalyst C1​ SourceRegioselectivityYieldKey Advantage
Ester Reduction NaBH4​ (2.5 eq), CaCl2​ (4.0 eq)Pre-installed esterC1 (Fixed by ester)>99%Absolute regiocontrol, scalable, no transition metals.
Photoredox Minisci Selectfluor, Visible Light, Ru/Ir Cat.MethanolC1 (Highly selective)88%Mild conditions, excellent functional group tolerance.
Electrophotocatalysis Acridine Cat., Bu4​NBF4​ , e− MethanolC1 (Highly selective)72-85%Uses electricity as the sole "sacrificial oxidant".
Classical Minisci FeSO4​ , H2​O2​ , H2​SO4​ MethanolC1 / C3 (Mixed)40-60%Low cost, but requires harsh stoichiometric oxidants.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Isoquinolin-1-ylmethanol via Chemoselective Reduction

This protocol utilizes in situ generated calcium borohydride to prevent over-reduction.1

Reagents:

  • Methyl isoquinoline-1-carboxylate (1.46 g, 7.79 mmol, 1.00 equiv.)

  • Anhydrous Calcium Chloride ( CaCl2​ ) (3.46 g, 31.2 mmol, 4.00 equiv.)

  • Sodium Borohydride ( NaBH4​ ) (738 mg, 19.5 mmol, 2.50 equiv.)

  • Absolute Ethanol / THF mixture (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve methyl isoquinoline-1-carboxylate (1.46 g) in absolute ethanol.

  • Lewis Acid Activation: Add anhydrous CaCl2​ (3.46 g) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete coordination to the ester carbonyl.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH4​ (738 mg) portion-wise over 10 minutes. Self-Validation Check: Mild effervescence ( H2​ gas) should be observed. If vigorous bubbling occurs, slow the addition rate to prevent thermal runaway.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (UV active) should completely disappear, replaced by a lower Rf spot corresponding to the alcohol.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by dropwise addition of 1 M HCl (aq) until gas evolution ceases. Neutralize the solution with saturated aqueous NaHCO3​ .

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Yield: The work-up yields isoquinolin-1-ylmethanol as an off-white solid (1.24 g, 7.78 mmol, >99% yield).

Protocol B: Electrophotocatalytic C1-Hydroxymethylation of Isoquinoline

This protocol utilizes a dual electro-photochemical approach to generate hydroxymethyl radicals from methanol without harsh chemical oxidants.4

Reagents:

  • Isoquinoline (0.5 mmol, 1.0 equiv.)

  • Acridine Photocatalyst (5 mol%)

  • Diphenyl hydrogen phosphate (HAT reagent/acidifier, 1.0 equiv.)

  • Tetrabutylammonium tetrafluoroborate ( Bu4​NBF4​ ) (Supporting electrolyte, 0.1 M)

  • Methanol (Solvent and Reagent, 10 mL)

Step-by-Step Methodology:

  • Cell Assembly: Equip an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • Solution Preparation: Add isoquinoline, acridine photocatalyst, diphenyl hydrogen phosphate, and Bu4​NBF4​ to the cell. Dissolve the mixture in 10 mL of anhydrous methanol. Causality Note: Diphenyl hydrogen phosphate serves a dual purpose: it protonates the isoquinoline to direct the radical to C1, and its conjugate base assists in the HAT process.

  • Electrophotocatalysis: Irradiate the cell with blue LEDs (450 nm) while applying a constant current (e.g., 2 mA) at room temperature.

  • Reaction Progression: Allow the reaction to proceed until 2.5 F/mol of charge has passed. Self-Validation Check: The reaction mixture may darken slightly due to radical intermediate formation. Monitor by LC-MS to confirm the disappearance of the m/z 130 (isoquinoline [M+H]+ ) and the appearance of m/z 160 (product [M+H]+ ).

  • Work-up: Concentrate the methanol in vacuo. Partition the residue between saturated aqueous NaHCO3​ and dichloromethane (DCM). Extract the aqueous layer with DCM ( 3×15 mL).

  • Purification: Dry the combined organics over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to afford isoquinolin-1-ylmethanol.

Conclusion

The synthesis of substituted isoquinoline methanols requires precise control over chemoselectivity and regioselectivity. While classical ester reductions using NaBH4​/CaCl2​ provide unparalleled reliability and scalability for pre-functionalized substrates, modern photoredox and electrophotocatalytic Minisci reactions offer powerful tools for the late-stage functionalization of unactivated isoquinolines. By understanding the mechanistic causality—such as Lewis acid activation in reductions or HAT dynamics in radical additions—scientists can predictably manipulate these pathways for complex drug discovery applications.

References

  • Azine N-oxides as Effective Controlling Groups for Rh-catalysed Intermolecular Alkyne Hydroacylation: Substrate Synthesis Semantic Scholar URL:[Link]

  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity National Institutes of Health (NIH) - PMC URL:[Link]

  • Palladium-Catalyzed Minisci Reaction with Simple Alcohols Organic Letters - ACS Publications URL:[Link]

  • Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol Organic Letters - ACS Publications URL:[Link]

Sources

Strategic Functionalization and Biological Activity of Brominated Isoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous natural alkaloids and synthetic therapeutics. Within this chemical space, brominated isoquinolines have emerged as critical building blocks and active pharmaceutical ingredients (APIs). The strategic placement of a bromine atom on the isoquinoline ring system serves a dual purpose: it acts as a highly tunable synthetic handle for late-stage functionalization and functions as a lipophilic pharmacophore that directly modulates target binding affinity[1].

This whitepaper provides an in-depth analysis of the biological activities of brominated isoquinolines, detailing their mechanisms of action in oncology and infectious diseases. Furthermore, it outlines self-validating synthetic workflows, empowering researchers to leverage these halogenated heterocycles in the development of next-generation therapeutics.

Mechanistic Grounding: The Role of the Bromine Pharmacophore

The introduction of a bromine atom onto the isoquinoline ring is not merely a precursor step for cross-coupling; it fundamentally alters the molecule's physicochemical properties.

  • Electronic and Steric Effects: Bromine is highly electronegative yet highly polarizable. When positioned at the C-4 or C-8 positions, it acts as a steric shield, restricting the rotational degrees of freedom of adjacent functional groups[1]. For example, in 4-bromo-8-methylisoquinoline, the combination of the 8-methyl group and the 4-bromo functionality disrupts planar molecular stacking, which is crucial for improving the amorphous stability of the compound in biological matrices[2].

  • Halogen Bonding: In the context of protein-ligand interactions, the electron-deficient region (σ-hole) on the bromine atom can form highly directional, non-covalent halogen bonds with Lewis basic residues (e.g., backbone carbonyls) within the target protein's binding pocket, significantly increasing binding affinity and residence time.

Biological Activity Profiles

Targeted Kinase Inhibition & Anticancer Efficacy

Brominated isoquinolines have demonstrated profound efficacy as targeted anticancer agents, primarily through the inhibition of hyperactive kinase cascades and the induction of apoptosis.

Rigidification of the isoquinoline scaffold via bromination is a proven strategy to enhance kinase selectivity. Research demonstrates that 8-bromoisoquinolin-3-yl derivatives potently inhibit BRAF V600E and Abl kinases[3]. The rigid, brominated structure locks the molecule into a specific conformation that perfectly occupies the ATP-binding hinge region of these kinases, achieving IC50 values well below 100 nM while minimizing off-target interactions[3].

Furthermore, isoquinoline derivatives exert antiproliferative effects by targeting the PI3K/Akt/mTOR signaling axis. By decreasing intracellular ATP content and activating AMPK, these compounds downregulate the mammalian target of rapamycin complex 1 (mTORC1), subsequently triggering autophagy and apoptosis in aggressive malignancies such as breast and pancreatic cancers[4]. Additionally, novel brominated pyridyl-isoindolinones have been shown to induce oxidative stress and disrupt mitochondrial membrane potential in Head and Neck Squamous Cell Carcinoma (HNSCC)[5].

MOA BI Brominated Isoquinoline Derivative PI3K PI3K / Akt Pathway BI->PI3K Inhibits Topo Topoisomerase Inhibition BI->Topo Poisons mTOR mTORC1 Complex PI3K->mTOR Downregulates Apop Apoptosis / Cell Cycle Arrest mTOR->Apop Triggers DNA DNA Damage Response Topo->DNA Induces DNA->Apop Promotes

Fig 1: Anticancer signaling pathways modulated by brominated isoquinolines.

Antimicrobial & Anti-infective Modalities

Beyond oncology, the isoquinoline scaffold is a potent weapon against infectious diseases. Brominated derivatives, such as 6-bromo-1-chloroisoquinolin-4-ol, exhibit broad-spectrum antimicrobial properties[6]. The mechanism of action involves the disruption of bacterial replication machinery. Structurally related isoquinoline compounds are known to interfere with DNA gyrase and topoisomerase IV activity, while others inhibit FtsZ polymerization, a critical step in bacterial cell division[4]. The presence of the bromine atom enhances the lipophilicity of the molecule, facilitating penetration through the complex lipid bilayers of Gram-negative pathogens[2].

Quantitative Activity Landscape

To facilitate structure-activity relationship (SAR) comparisons, the following table summarizes the quantitative biological data of key brominated isoquinoline classes.

Compound Class / DerivativePrimary Biological TargetTherapeutic IndicationActivity Range (IC50 / MIC)Mechanistic Rationale
8-Bromo-3-aryl-isoquinolines BRAF V600E / Abl KinaseOncology (Melanoma, CML)< 100 nMATP-competitive hinge binding; scaffold rigidification improves selectivity[3].
Isoquinoline Alkaloid Analogs PI3K / Akt / mTOROncology (Breast, Pancreatic)12 - 24 µMDownregulation of mTORC1; induction of apoptosis and severe autophagy[4].
Bromo-pyridyl-isoindolinones Cellular ROS / MitochondriaOncology (HNSCC)~ 24.90 µMInduction of oxidative stress and disruption of mitochondrial membrane potential[5].
6-Bromo-1-chloroisoquinolin-4-ol FtsZ / Topoisomerase IVInfectious DiseaseBroad SpectrumDisruption of bacterial replication and cell division via lipophilic penetration[6].

Self-Validating Synthetic Workflows & Protocols

The true utility of brominated isoquinolines lies in their reactivity. The C-Br bond, particularly at the C-4 and C-6 positions, is highly labile under palladium catalysis, allowing for the rapid generation of diverse chemical libraries[2].

Workflow Precursor Isoquinoline Precursor Bromination Regioselective Bromination Precursor->Bromination Intermediate Bromo-Isoquinoline Intermediate Bromination->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling QC1 QC: NMR/HPLC (Isomer Purity) Intermediate->QC1 Product Bioactive Derivative Coupling->Product QC2 QC: LC-MS (Coupling Yield) Product->QC2

Fig 2: Self-validating synthetic workflow for functionalized bromo-isoquinolines.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromoisoquinoline

This protocol details the synthesis of 4-aryl isoquinoline derivatives for kinase inhibition screening. It is designed as a self-validating system , incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints.

Objective: To achieve >90% yield of a 4-aryl isoquinoline derivative while ensuring complete consumption of the brominated starting material.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a flame-dried Schlenk flask purged with Argon, combine 4-bromoisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate ferrocene ligand forces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the rate-limiting reductive elimination step, preventing the formation of undesired homocoupled byproducts.

  • Base and Solvent Addition: Add anhydrous K₂CO₃ (2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic solvent system is not arbitrary. The aqueous environment is strictly required to hydroxylate the arylboronic acid, forming a negatively charged, highly reactive boronate species. This species undergoes transmetalation with the palladium(II) intermediate orders of magnitude faster than the neutral boronic acid.

  • Execution and Real-Time Validation: Heat the mixture to 90°C for 6-8 hours. Monitor the reaction progress via LC-MS every 2 hours.

    • Self-Validation Checkpoint: Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio. The starting material will exhibit a distinct M / M+2 doublet of equal intensity on the mass spectrometer. The complete disappearance of this visual marker confirms the total exhaustion of the electrophile, preventing premature reaction termination.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Final QC: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: Confirm product identity via ¹H NMR. The successful coupling is validated by the disappearance of the distinct C-4 proton singlet (if comparing to a non-brominated precursor) and the appearance of the new aryl multiplet integrations. Ensure >95% purity via analytical HPLC prior to biological evaluation.

References

  • Benchchem, "4-Bromo-7-methylisoquinoline | 877263-71-3",
  • Benchchem, "4-Bromo-8-methylisoquinoline | CAS 1784882-13-8",
  • Benchchem, "6-Bromo-1-chloroisoquinolin-4-OL",
  • PubMed Central (PMC)
  • PubMed Central (PMC)
  • OSTI.GOV, "Effects of rigidity on the selectivity of protein kinase inhibitors",

Sources

Discovery and Synthesis of Novel Isoquinoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinolines represent a privileged, nitrogen-containing heterocyclic pharmacophore central to modern drug discovery. As the demand for highly functionalized, sterically complex drug candidates increases, traditional synthetic routes (e.g., Bischler-Napieralski and Pomeranz-Fritsch reactions) are being rapidly supplanted by transition-metal-catalyzed C–H activation and synthetic biology. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mechanistic design and highly reproducible, self-validating bench protocols. This guide explores the pharmacological imperative of isoquinoline scaffolds, details the causality behind modern Rh(III)-catalyzed de novo synthesis, and highlights the frontier of engineered yeast biosynthesis.

The Pharmacological Imperative

The isoquinoline core is ubiquitous in both natural alkaloids and synthetic therapeutics. Its rigid, planar structure allows for deep intercalation into enzymatic pockets and polynucleic acids, making it a highly versatile scaffold 1.

  • Oncology & Antimicrobial: Isoquinoline derivatives, particularly fused systems like pyrrolo-isoquinolines, demonstrate potent antiproliferative effects by targeting PI3K/Akt/mTOR signaling pathways, inhibiting topoisomerase, and arresting the cell cycle 2, 3.

  • Neuroprotection & Metabolic Syndrome: Reduced variants, such as tetrahydroisoquinolines (THIQs), are critical in the development of acetylcholinesterase and MAO inhibitors for Alzheimer's disease. Furthermore, natural isoquinolines like berberine are heavily investigated for AMPK activation in metabolic syndromes 4.

Mechanistic Paradigms in De Novo Synthesis

Transition-Metal Catalyzed C–H Activation

Modern synthesis relies on transition-metal-catalyzed C–H activation to bypass the need for pre-halogenated substrates, drastically improving atom economy . The Causality of Experimental Choice: Why use Rh(III) with a hydrazone directing group? Rh(III) complexes (e.g., [Cp*RhCl2]2) are highly electrophilic, promoting the formation of a stable, rigid rhodacycle intermediate. By utilizing an aryl hydrazone as the directing group, the N–N bond acts as an internal oxidant. During the final reductive elimination step to form the isoquinoline core, the N–N bond cleaves, reoxidizing the Rh(I) species back to Rh(III). This elegantly circumvents the need for toxic, stoichiometric external oxidants like Cu(OAc)2, resulting in a cleaner, self-sustaining catalytic cycle 5.

Rh_Catalysis Sub Aryl Hydrazone (Substrate) Rhodacycle Ortho C-H Cleavage (Rhodacycle Intermediate) Sub->Rhodacycle Cat [Cp*RhCl2]2 + AgSbF6 (Active Catalyst) Cat->Rhodacycle Coordination Alkyne Alkyne Insertion (Carbometalation) Rhodacycle->Alkyne RedElim Reductive Elimination & N-N Bond Cleavage Alkyne->RedElim RedElim->Cat Catalyst Regeneration Isoquinoline Substituted Isoquinoline (Final Scaffold) RedElim->Isoquinoline

Workflow and catalytic cycle of Rh(III)-catalyzed C-H activation and annulation.

Greener Alternatives: Ruthenium and Photocatalysis

To address the high cost of Rhodium, recent advancements have successfully substituted it with low-cost Ru(II) catalysts (e.g.,[Ru(p-cymene)Cl2]2) under microwave irradiation. This one-pot strategy proceeds via domino C–C and C–N bond formation with significantly improved reaction rates. Furthermore, metal-free photocatalytic methods utilizing organic dyes (like 4CzIPN) under visible light have emerged as the vanguard of green chemistry for isoquinoline-1,3-dione synthesis .

Experimental Methodology: Rh(III)-Catalyzed Annulation

This protocol outlines a self-validating workflow for the synthesis of highly substituted isoquinolines via hydrazone-directed C–H activation 6, 5.

Step 1: Catalyst Activation

  • Action: In an oven-dried Schlenk tube, combine [Cp*RhCl2]2 (2.5 mol %) and AgSbF6 (10 mol %).

  • Causality: AgSbF6 acts as a halide abstractor. Removing the chloride ligands from the Rh precatalyst generates the highly active, cationic Rh(III) species necessary for substrate coordination.

Step 2: Substrate Addition & Solvent Selection

  • Action: Add the aryl hydrazone (0.2 mmol) and internal alkyne (0.24 mmol). Dissolve the mixture in 2.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Causality: DCE provides the optimal dielectric constant to stabilize the cationic intermediate. Anhydrous conditions are critical to prevent the competitive hydrolysis of the hydrazone directing group back to its parent ketone.

Step 3: Thermal Annulation

  • Action: Seal the tube and stir the reaction mixture at 110 °C for 12 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the regioselective carbometalation (alkyne insertion) into the sterically hindered rhodacycle.

Step 4: Self-Validation & Workup

  • Action: Monitor reaction progression via in-line LC-MS.

  • Validation Logic: A successful reaction is validated by a distinct mass shift corresponding to the exact mass of the alkyne minus the mass of the cleaved amine byproduct. The absence of an uncyclized intermediate peak confirms that the reductive elimination and N–N cleavage steps have successfully regenerated the catalyst. Quench with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Quantitative Data Summary

Synthetic RouteCatalyst / SystemDirecting GroupYield RangeGreen Chemistry MetricKey Advantage
Classical (Bischler-Napieralski) POCl3 / P2O5None40–70%Low (Harsh, toxic reagents)Established industrial scalability
Rh(III)-Catalyzed Annulation [Cp*RhCl2]2 / AgSbF6Hydrazone75–95%Moderate (Atom economic)Internal oxidant via N–N cleavage 5
Ru(II)-Catalyzed Microwave [Ru(p-cymene)Cl2]2Amide80–92%High (Microwave assisted)Low-cost alternative to Rhodium
Photocatalytic Cascade 4CzIPN (Organic Dye)Oxamic acid70–89%Very High (Metal-free)Mild conditions, visible light driven
Biosynthetic (Engineered Yeast) Promiscuous NCS EnzymeExogenous Amino AcidsVariable (mg/L)Ultimate (Renewable/Green)Access to unnatural, novel scaffolds [[7]]()

Synthetic Biology: De Novo Scaffold Generation

While transition-metal catalysis excels at functionalizing existing rings, synthetic biology offers a revolutionary approach to generating entirely novel core scaffolds. By engineering Saccharomyces cerevisiae (Baker's yeast), researchers can hijack the plant benzylisoquinoline alkaloid (BIA) pathway 7.

The Causality of Host Selection: Yeast possesses a highly compartmentalized eukaryotic infrastructure, allowing for the functional expression of complex plant-derived norcoclaurine synthase (NCS) enzymes, which misfold in prokaryotic hosts. Because NCS exhibits broad substrate promiscuity, feeding exogenous, unnatural amino acids (such as methionine or norvaline) to the engineered yeast forces the enzyme to catalyze Pictet-Spengler condensations with modified tyrosine derivatives. This results in the de novo biosynthesis of sulfur-containing or alkyl-substituted isoquinoline scaffolds that have never existed in nature, drastically expanding the chemical space for drug screening [[7]]().

Yeast_Biosynthesis Precursor Exogenous Amino Acids (Methionine, Norvaline) Enzyme Engineered NCS Enzyme (Promiscuous Activity) Precursor->Enzyme Fed to S. cerevisiae Intermediate Modified Tyrosine Derivatives Enzyme->Intermediate Scaffold Novel BIA Scaffold (Alkyl/Sulfur-substituted) Intermediate->Scaffold Pictet-Spengler Condensation

Biosynthetic pathway for novel benzylisoquinoline alkaloid scaffolds in engineered yeast.

References

  • [2] Title: A Review on Recent Synthesis and Diverse Biological Activities of Isoquinolone. Source: Bentham Direct. URL:

  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Source: RSC Advances. URL:

  • [4] Title: Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Source: International Journal of Pharmaceutical Sciences. URL:

  • [1] Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Source: Semantic Scholar. URL:

  • [3] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PMC (NIH). URL:

  • [7] Title: Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids. Source: PMC (NIH). URL:

  • [6] Title: Synthesis of isoquinolines via C−H activation using aryl hydrazone as directing group. Source: ResearchGate. URL:

  • [5] Title: Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Source: ACS Organic Letters. URL:

Sources

The Isoquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a "privileged" structure in medicinal chemistry.[1][2] Its widespread presence in a vast array of natural products, particularly alkaloids, has long signaled its profound biological importance.[3][4] This guide provides a comprehensive technical overview of the role of isoquinoline derivatives in drug discovery and development. We will explore the diverse pharmacological activities of these compounds, delve into their mechanisms of action, detail established synthetic and analytical protocols, and discuss the future landscape of isoquinoline-based therapeutics. This document serves as a detailed resource for professionals seeking to leverage the unique properties of this versatile scaffold in the creation of novel therapeutic agents.

The Pharmacological Significance of the Isoquinoline Nucleus

The isoquinoline core is more than just a recurring structural motif; its chemical properties make it an ideal foundation for drug design. The presence of a nitrogen atom imparts basicity, allowing for interactions with acidic residues in biological targets.[5] The fused aromatic system provides a rigid scaffold that can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize target binding and pharmacokinetic profiles.[3] This inherent versatility has led to the development of isoquinoline derivatives with a remarkably broad spectrum of biological activities.[6][7]

Therapeutic Applications and Mechanisms of Action

Isoquinoline derivatives have demonstrated efficacy across a wide range of therapeutic areas. Their mechanisms of action are as varied as their applications, a testament to the scaffold's ability to interact with a multitude of biological targets.[6]

Anticancer Agents

The development of isoquinoline-based anticancer agents is a particularly active area of research.[6][8] These compounds can exert their antiproliferative effects through several mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into the DNA double helix, disrupting replication and transcription.[5][8] Others function as topoisomerase inhibitors, stabilizing the enzyme-DNA complex and leading to double-strand breaks and apoptosis.[6]

  • Microtubule Disruption: Some isoquinolines, like the natural product noscapine, interfere with microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent cell death.[3][6]

  • Kinase Inhibition: A significant number of synthetic isoquinolines act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. For instance, they have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6][7]

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and isoquinoline derivatives have emerged as a promising class of compounds.[9][10] Natural alkaloids like berberine have long been used in traditional medicine for their antimicrobial properties.[3] Modern synthetic derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi and parasites.[10][11][12] Their mechanisms of action include:

  • Inhibition of Bacterial Cell Division: Berberine is known to interfere with the polymerization of FtsZ, a key protein in bacterial cell division.[9]

  • Disruption of DNA and RNA Synthesis: Some derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9][11]

  • Membrane Disruption: The cationic nature of many isoquinoline alkaloids allows them to interact with and disrupt microbial cell membranes.[3]

Neurological and Cardiovascular Applications

The isoquinoline scaffold is also present in drugs targeting the central nervous system and cardiovascular system.

  • CNS Disorders: Derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[6][7] Apomorphine, an isoquinoline derivative, is used in the treatment of Parkinson's disease.[5]

  • Cardiovascular Effects: The natural alkaloid papaverine is a vasodilator.[5][13] Synthetic derivatives like quinapril are used as antihypertensive agents.[5][6]

A summary of the diverse biological activities of isoquinoline derivatives is presented in the table below.

Therapeutic AreaExamples of Targets/MechanismsKey Isoquinoline Compounds
Oncology Topoisomerase I/II, Microtubules, PI3K/Akt/mTOR pathway, DNA intercalationNoscapine, Berberine, Synthetic Kinase Inhibitors
Infectious Diseases FtsZ, DNA Gyrase, Topoisomerase IV, Cell MembraneBerberine, Palmatine, Synthetic Alkynyl Isoquinolines[11]
Neurology Dopamine Receptors, CholinesterasesApomorphine, Bulbocapnine
Cardiology Phosphodiesterases, Angiotensin-Converting Enzyme (ACE)Papaverine, Quinapril, Debrisoquine[4]
Inflammation & Pain Pro-inflammatory Cytokines, Cyclooxygenase (COX)Berberine, Tetrahydropalmatine

Synthetic Strategies and Lead Optimization

The synthesis of the isoquinoline core and its derivatives is well-established in organic chemistry. Several named reactions are routinely employed to construct the bicyclic system, providing access to a wide variety of substitution patterns.

Core Synthesis Methodologies
  • Bischler-Napieralski Reaction: This is a classic method involving the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[4]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[14]

  • Pomeranz–Fritsch Reaction: This method provides a route to the unsubstituted isoquinoline core from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in the presence of acid.[4][15]

Structure-Activity Relationship (SAR) Studies

Once a lead compound with promising activity is identified, medicinal chemists employ SAR studies to optimize its properties. This involves systematically modifying the structure of the molecule and assessing the impact on its biological activity. For example, in the development of enzyme inhibitors, modifications to substituents on the isoquinoline ring can enhance binding affinity and selectivity.[16] The introduction of different functional groups can also be used to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

The general workflow for the discovery and optimization of an isoquinoline-based drug candidate is depicted below.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase A Target Identification & Validation B High-Throughput Screening (HTS) A->B Assay Dev. C Hit Identification (Isoquinoline Scaffold) B->C Data Analysis D SAR Studies & Lead Generation C->D Hit-to-Lead E Synthesis of Derivatives D->E Chemical Synthesis F In Vitro & In Vivo Testing E->F Biological Evaluation F->D Iterative Design G Lead Optimization F->G Candidate Selection H Preclinical Development G->H I Clinical Trials H->I J FDA Approval I->J

Workflow for Isoquinoline Drug Discovery and Development.

Experimental Protocols: Evaluation of Biological Activity

The evaluation of isoquinoline derivatives requires a suite of robust in vitro and in vivo assays. The choice of assays depends on the therapeutic target and the desired biological effect.

In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)

This protocol outlines a general method for assessing the inhibitory activity of an isoquinoline derivative against a specific protein kinase using a fluorescence-based assay.

Materials:

  • Recombinant protein kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test isoquinoline compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test isoquinoline compounds in DMSO.

  • In the microplate, add the assay buffer.

  • Add the test compound or control to the appropriate wells.

  • Add the recombinant kinase to all wells except the negative control.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram illustrates the principle of a competitive kinase inhibition assay.

KinaseInhibitionAssay cluster_control Control (No Inhibitor) cluster_inhibition With Isoquinoline Inhibitor K Kinase P Phosphorylated Substrate K->P Phosphorylation S Substrate S->P ATP ATP ADP ADP ATP->ADP K2 Kinase S2 Substrate K2->S2 Inhibited I Isoquinoline Inhibitor I->K2 Binding ATP2 ATP

Principle of a Competitive Kinase Inhibition Assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an isoquinoline derivative that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test isoquinoline compounds dissolved in DMSO

  • Positive control antibiotic

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Prepare a serial two-fold dilution of the test compounds in the microplate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Future Directions and Challenges

The field of isoquinoline-based drug discovery continues to evolve. Future research will likely focus on:

  • Novel Scaffolds and Derivatives: The exploration of new synthetic methodologies will enable the creation of more complex and diverse isoquinoline libraries.

  • Targeted Therapies: A deeper understanding of disease biology will facilitate the design of isoquinoline derivatives that selectively target specific proteins or pathways, leading to more effective and less toxic drugs.

  • Combination Therapies: Investigating the synergistic effects of isoquinoline derivatives with existing drugs could lead to improved treatment outcomes, particularly in cancer and infectious diseases.[17]

  • Overcoming Resistance: A key challenge is to develop compounds that are effective against drug-resistant strains of pathogens and cancer cells.

Conclusion

The isoquinoline scaffold is a cornerstone of medicinal chemistry, providing the foundation for a wide array of therapeutic agents.[18] Its prevalence in nature and its synthetic tractability have made it a fertile ground for drug discovery.[3][13] From anticancer and antimicrobial agents to drugs for neurological and cardiovascular disorders, the impact of isoquinoline derivatives on human health is undeniable. As our understanding of chemistry and biology deepens, the potential for developing novel and improved isoquinoline-based therapies will continue to expand, offering hope for the treatment of a wide range of diseases.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]

  • Structure Activity Relationships of New Inhibitors of Mammalian 2,3-oxidosqualene Cyclase Designed From Isoquinoline Derivatives. (2002). PubMed. Retrieved from [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). MDPI. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PubMed. Retrieved from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Example of isoquinoline-based clinically approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). Open Publications of UTS Scholars. Retrieved from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved from [Link]

  • New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. (2023). PubMed. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. Retrieved from [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Chemical Biology & Drug Design. Retrieved from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). PubMed. Retrieved from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). MDPI. Retrieved from [Link]

  • Isoquinolines. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for (7-Bromo-3-chloroisoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Mechanistic Profiling of (7-Bromo-3-chloroisoquinolin-4-yl)methanol

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

(7-Bromo-3-chloroisoquinolin-4-yl)methanol (CAS: 1956371-81-5)[1] is a highly versatile, tri-functional heterocyclic building block. Its structural architecture features orthogonal reactive sites: a C7-bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a C3-chloride suitable for selective nucleophilic aromatic substitution ( SN​Ar ), and a C4-hydroxymethyl group that can be etherified, oxidized, or converted into a leaving group. Because of this programmable reactivity, this scaffold is heavily utilized in the development of complex kinase inhibitors, including advanced Wee1 degraders and PROTACs[2],[3].

Starting from the commercially available and highly stable 7-bromo-3-chloroisoquinoline[4], the synthesis relies on a precise lithiation/formylation sequence followed by chemoselective reduction[5].

Mechanistic Causality & Reaction Design

As a self-validating synthetic workflow, every reagent and condition is chosen to prevent competing side reactions inherent to polyhalogenated heterocycles.

Phase 1: Directed ortho-Lithiation (DoM) and Formylation The functionalization of the C4 position requires selective deprotonation.

  • Base Selection (Causality): The use of alkyllithiums (e.g., n -BuLi) is strictly prohibited here, as they will undergo rapid halogen-metal exchange with the C7-bromide. Instead, Lithium diisopropylamide (LDA) is selected. As a sterically hindered, non-nucleophilic base, LDA selectively abstracts the C4 proton without disturbing the C7-Br bond.

  • Directing Effect: The C3-chlorine atom acts as a Directed Metalation Group (DMG). Its strong inductive electron-withdrawing effect (-I) significantly increases the kinetic acidity of the adjacent C4 proton, guiding the regioselectivity of the LDA[5].

  • Electrophilic Trapping: N,N-Dimethylformamide (DMF) is used as the formylating agent. DMF reacts with the 4-lithio intermediate to form a stable tetrahedral hemiaminal alkoxide. This intermediate uniquely prevents over-addition of the organolithium species, only collapsing to the target aldehyde upon aqueous acidic quench.

Phase 2: Chemoselective Hydride Reduction

  • Reagent Selection: Sodium borohydride ( NaBH4​ ) in methanol at 0 °C is employed to reduce the C4-aldehyde to the primary alcohol. NaBH4​ is perfectly tuned for this system: it is nucleophilic enough to reduce the aldehyde rapidly, but mild enough to completely avoid the reductive dehalogenation of the sensitive C3-Cl and C7-Br bonds, which would occur if stronger reducing agents (like LiAlH4​ ) were used.

Mandatory Visualization: Synthetic Workflow

SynthesisPathway SM 7-Bromo-3-chloroisoquinoline (Starting Material) Step1 LDA (1.2 eq), THF, -78 °C Kinetic Deprotonation SM->Step1 Int1 4-Lithio-7-bromo-3-chloroisoquinoline (Reactive Intermediate) Step1->Int1 Step2 DMF (1.5 eq), -78 °C to RT Electrophilic Formylation Int1->Step2 Int2 7-Bromo-3-chloroisoquinoline-4-carbaldehyde (Aldehyde Intermediate) Step2->Int2 Step3 NaBH4 (1.5 eq), MeOH, 0 °C Chemoselective Reduction Int2->Step3 Product (7-Bromo-3-chloroisoquinolin-4-yl)methanol (Target Product) Step3->Product

Caption: Synthetic workflow for (7-Bromo-3-chloroisoquinolin-4-yl)methanol detailing intermediate stages.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7-Bromo-3-chloroisoquinoline-4-carbaldehyde
  • Preparation: Flame-dry a 250 mL round-bottom flask. Flush with Argon. Add 7-bromo-3-chloroisoquinoline (5.0 g, 20.6 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Dropwise add LDA (2.0 M in THF/heptane, 12.3 mL, 24.7 mmol, 1.2 eq) over 15 minutes via syringe pump to maintain internal temperature. Stir at -78 °C for 1 hour.

    • Self-Validation (IPC 1): Quench a 50 µL aliquot in D2​O . Analyze via LC-MS to confirm >95% deuterium incorporation at C4 ( [M+H]+=244.0 ), validating complete lithiation.

  • Formylation: Add anhydrous DMF (2.4 mL, 30.9 mmol, 1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction strictly with saturated aqueous NH4​Cl (50 mL) to collapse the hemiaminal. Extract with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the aldehyde intermediate as a pale yellow solid.

Phase 2: Reduction to (7-Bromo-3-chloroisoquinolin-4-yl)methanol
  • Preparation: Dissolve the purified 7-bromo-3-chloroisoquinoline-4-carbaldehyde (4.0 g, 14.8 mmol) in anhydrous Methanol (40 mL) in a 100 mL flask. Cool to 0 °C in an ice bath.

  • Reduction: Add Sodium borohydride ( NaBH4​ ) (0.84 g, 22.2 mmol, 1.5 eq) portionwise over 10 minutes to control hydrogen gas evolution. Stir at 0 °C for 1 hour.

    • Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active aldehyde starting material ( Rf​≈0.6 ) must completely disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Quench & Workup: Slowly add 1N HCl dropwise until the pH reaches 5-6 (destroys excess hydride). Stir for 10 minutes, then neutralize with saturated aqueous NaHCO3​ .

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) ( 3×40 mL). Dry the organic phase over Na2​SO4​ , filter, and concentrate. Triturate the crude residue with cold hexanes to yield the pure (7-Bromo-3-chloroisoquinolin-4-yl)methanol as an off-white powder.

Data Presentation & Optimization Metrics

Table 1: Optimization of C4-Lithiation Conditions (Phase 1) The data below summarizes the causality behind base selection, demonstrating why LDA is mandatory for this specific scaffold.

Base ReagentTemp (°C)ElectrophileConversion (%)Impurity Profile / Causality
n -BuLi-78DMF< 10%Failure: Major C7-desbromo byproduct due to rapid Halogen-Metal exchange.
LiTMP-78DMF85%Sub-optimal: Trace nucleophilic addition at C1 due to extreme steric bulk forcing alternative pathways.
LDA -78 DMF > 95% Optimal: Clean conversion; non-nucleophilic profile ensures exclusive C4-deprotonation.

Table 2: Analytical Characterization Data (Target Product)

Analytical TechniqueParameterExpected Result for Validation
1 H NMR (400 MHz, CDCl3​ )C1-H (Aromatic)Singlet, δ ~9.0 ppm (Confirms isoquinoline core integrity)
1 H NMR (400 MHz, CDCl3​ )-CH 2​ OH (Aliphatic)Singlet, δ ~5.1 ppm, 2H (Confirms successful reduction)
LC-MS (ESI+) [M+H]+ m/z 272.0 / 274.0 / 276.0 (Distinct 3-peak isotope pattern confirming the retention of both 79/81 Br and 35/37 Cl)

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics targeting neurodegenerative disorders, such as Huntington's disease[1],[2]. During the synthesis of these complex active pharmaceutical ingredients (APIs), 7-bromo-3-chloroisoquinoline (CAS: 1029720-65-7)[3] acts as a highly versatile, bifunctional building block.

The primary synthetic challenge when utilizing dihalogenated heterocycles is achieving strict chemoselectivity . The Suzuki-Miyaura cross-coupling reaction relies on the initial oxidative addition of a palladium(0) catalyst into the carbon-halogen bond[4]. Because the C–Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol), oxidative addition at the C-7 bromide is kinetically favored over the C-3 chloride[5].

As an application scientist, it is critical to understand that while intrinsic thermodynamics favor C-Br insertion, improper catalyst selection or excessive thermal energy can lead to off-target C-3 functionalization or complete dehalogenation. By carefully tuning the ligand bite angle and the biphasic solvent system, we can lock the reaction pathway to exclusively yield the C-7 arylated product.

Chemoselective Logic & Catalytic Pathway

Chemoselectivity Substrate 7-Bromo-3-chloroisoquinoline + Pd(0) Catalyst OxAdd_Br Oxidative Addition at C-7 (Br) Ea ~ 68 kcal/mol Substrate->OxAdd_Br Kinetically Favored OxAdd_Cl Oxidative Addition at C-3 (Cl) Ea ~ 81 kcal/mol Substrate->OxAdd_Cl High Barrier Transmetalation Transmetalation (+ Arylboronic Acid) OxAdd_Br->Transmetalation Byproduct 3-Aryl-7-bromoisoquinoline (Disfavored) OxAdd_Cl->Byproduct ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product 7-Aryl-3-chloroisoquinoline (Target Product) ReductiveElim->Product

Figure 1: Chemoselective logic and catalytic cycle for C-7 arylation of the isoquinoline scaffold.

Reaction Optimization & Causality

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below summarizes the effect of different parameters on conversion and chemoselectivity.

Table 1: Optimization of Suzuki Coupling Conditions for 7-Bromo-3-chloroisoquinoline

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)C-7 Selectivity (%)
1Pd(PPh₃)₄Na₂CO₃ (aq)Toluene10085>95
2 Pd(dppf)Cl₂ K₂CO₃ (aq) 1,4-Dioxane 90 98 >99
3Pd(OAc)₂ / SPhosK₃PO₄Toluene1009288 (C-3 coupling noted)
4Pd(dppf)Cl₂Cs₂CO₃DMF907585 (Dehalogenation)

Expert Insight (Causality): Entry 2 represents the optimal, self-validating system[1],[2]. The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complex. This spatial arrangement accelerates the reductive elimination step, rapidly turning over the catalyst before it has the opportunity to undergo a secondary oxidative addition at the C-3 chloride. Furthermore, the biphasic 1,4-dioxane/aqueous K₂CO₃ system ensures that the boronic acid is efficiently converted to its reactive "ate" complex, facilitating rapid transmetalation while maintaining the solubility of the isoquinoline substrate.

Experimental Workflow & Protocol

Workflow Step1 1. Preparation Degas Solvents Step2 2. Assembly Pd(dppf)Cl2 + Base Step1->Step2 Step3 3. Reaction 90°C, 12h Step2->Step3 Step4 4. IPC (LC-MS) Verify Cl Retention Step3->Step4 Step5 5. Workup Extraction Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow with integrated in-process controls.

Step-by-Step Methodology

Reagents Required:

  • 7-Bromo-3-chloroisoquinoline (1.0 eq, 1.0 mmol, 242.5 mg)

  • Aryl/Heteroaryl-boronic acid or pinacol ester (1.1 eq, 1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol, 40.8 mg)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Procedure:

  • Solvent Degassing: In a 50 mL Schlenk flask, combine 1,4-dioxane and water. Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.

  • Reagent Assembly: Add 7-bromo-3-chloroisoquinoline, the chosen aryl-boronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the flask with a septum and purge with N₂ for an additional 3 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (IPC) - Self-Validation: After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Check: Analyze via LC-MS. The desired product must exhibit a mass shift corresponding to the added aryl group, but crucially, the mass spectrum must retain a 3:1 isotopic ratio characteristic of a single chlorine atom. If a 1:1 ratio (indicative of unreacted bromine) is observed, continue heating.

  • Workup: Once complete (typically 12-16 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous layer twice more with Ethyl Acetate.

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 7-aryl-3-chloroisoquinoline.

Sources

Application Notes and Protocols: The Bischler-Napieralski Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

The Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, is a robust and enduringly relevant method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[1][2] This reaction serves as a cornerstone in heterocyclic chemistry, providing access to the isoquinoline scaffold, a privileged structural motif present in a vast number of natural alkaloids and synthetic compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

This guide offers an in-depth exploration of the Bischler-Napieralski reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols, designed for practical application in research and pharmaceutical development.

Mechanistic Insights: The "Why" Behind the "How"

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the ring's nucleophilicity, facilitating the electrophilic attack and generally leading to higher yields.[3][7] Conversely, electron-withdrawing groups can impede or prevent the reaction.[8]

While several mechanistic pathways have been debated, the most widely accepted route proceeds through a key nitrilium ion intermediate.[9][10] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The Nitrilium Ion Mechanism:

  • Amide Activation: The reaction is initiated by the activation of the amide carbonyl oxygen by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃). This makes the carbonyl carbon more electrophilic.

  • Formation of the Nitrilium Ion: The activated amide undergoes dehydration, losing the carbonyl oxygen to form a highly electrophilic nitrilium ion intermediate.[9][11] The choice of dehydrating agent is crucial; stronger agents like phosphorus pentoxide (P₂O₅) in conjunction with POCl₃ can generate pyrophosphates, which are even better leaving groups, making the reaction more effective for less reactive substrates.[9][12]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethyl group attacks the electrophilic nitrilium ion in an intramolecular SEAr cyclization.

  • Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product.

Bischler_Napieralski_Mechanism Bischler-Napieralski Nitrilium Ion Mechanism cluster_0 Activation & Dehydration cluster_1 Cyclization & Rearomatization Amide β-Arylethylamide Activated_Amide Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated_Amide + POCl₃ Nitrilium Nitrilium Ion (Key Electrophile) Activated_Amide->Nitrilium - (OPO₂Cl₂)⁻ Spirocyclic Spirocyclic Cation Intermediate Nitrilium->Spirocyclic Intramolecular SEAr Product 3,4-Dihydroisoquinoline Spirocyclic->Product - H⁺ (Rearomatization)

Caption: The generally accepted nitrilium ion mechanism for the Bischler-Napieralski reaction.

A significant side reaction is the retro-Ritter reaction, which can occur if the nitrilium ion fragments to form a styrene-like byproduct.[7][9] This is more prevalent with substrates that can form a stable carbocation. This side reaction can often be suppressed by using milder conditions or by using the corresponding nitrile as the reaction solvent to shift the equilibrium away from the elimination product.[7][8]

Experimental Workflow and Protocols

The overall process for synthesizing isoquinolines via the Bischler-Napieralski reaction can be divided into three main stages: preparation of the amide precursor, the core cyclization reaction, and the final dehydrogenation to the aromatic isoquinoline.

Experimental_Workflow General Experimental Workflow cluster_A Part A: Precursor Synthesis cluster_B Part B: Bischler-Napieralski Cyclization cluster_C Part C: Aromatization (Optional) A1 β-Arylethylamine + Acid Chloride/Anhydride A2 Workup & Purification A1->A2 A3 β-Arylethylamide (Starting Material) A2->A3 B1 Dissolve Amide in Anhydrous Solvent A3->B1 B2 Add Dehydrating Agent (e.g., POCl₃, Tf₂O) B1->B2 B3 Heat to Reflux (Monitor by TLC) B2->B3 B4 Aqueous Workup (Quench, Basify, Extract) B3->B4 B5 Purification (Chromatography/Crystallization) B4->B5 B6 3,4-Dihydroisoquinoline (Product) B5->B6 C1 Dehydrogenation (e.g., Pd/C, Sulfur) B6->C1 C2 Purification C1->C2 C3 Isoquinoline (Final Aromatic Product) C2->C3

Caption: General experimental workflow for the Bischler-Napieralski synthesis of isoquinolines.[10]

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

This protocol describes a traditional approach suitable for many electron-rich β-arylethylamides.

Materials and Reagents:

  • β-Arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Ice

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Oven-dried glassware, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate in anhydrous toluene (or acetonitrile) to a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. Caution: The addition can be exothermic.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[10]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.[8] The resulting aqueous solution will be acidic.

  • Basification: Transfer the mixture to a separatory funnel. Slowly add a base (e.g., concentrated NH₄OH or 10% NaOH) until the aqueous layer is basic (pH > 9) to deprotonate the dihydroisoquinoline nitrogen.

  • Extraction: Extract the product into an organic solvent (e.g., DCM or EtOAc) three times.[10]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to obtain the pure 3,4-dihydroisoquinoline.

Protocol 2: Mild Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)

This modern protocol, developed by Movassaghi and Hill, is advantageous for sensitive substrates and can be performed at lower temperatures.[13][14]

Materials and Reagents:

  • β-Arylethylamide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • 2-Chloropyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware, magnetic stirrer, low-temperature cooling bath

Procedure:

  • Reaction Setup: To a solution of the β-arylethylamide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM, cool the mixture to -40 °C (or as specified by the procedure for the substrate).[10]

  • Reagent Addition: Add triflic anhydride (Tf₂O) (1.1 equiv) dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[13]

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3,4-dihydroisoquinoline product.[10]

Part C: Dehydrogenation to Aromatic Isoquinolines

The 3,4-dihydroisoquinoline product can be readily oxidized to the fully aromatic isoquinoline.

Procedure (Example using Pd/C):

  • Dissolve the 3,4-dihydroisoquinoline in an inert, high-boiling solvent like toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (approx. 10 mol%) and a stoichiometric amount of a hydrogen acceptor like sulfur powder.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).[15]

  • Cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography or crystallization.

Data and Troubleshooting
Table 1: Representative Reaction Conditions and Yields
Starting AmideCondensing Agent/ConditionsProductYield (%)Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamidePOCl₃, Acetonitrile, Reflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~85%[16]
N-PhenethylbenzamideTf₂O, 2-Chloropyridine, DCM, -40 °C to RT1-Phenyl-3,4-dihydroisoquinoline95%[13]
N-[2-(4-Methoxyphenyl)ethyl]benzamidePOCl₃, Toluene, Reflux6-Methoxy-1-phenyl-3,4-dihydroisoquinolineHigh[8]
N-Acyl Tryptamine DerivativePOCl₃, Benzene, Refluxβ-Carboline DerivativeGood[17]
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Substrate Reactivity: Electron-withdrawing groups on the aromatic ring hinder cyclization.[8]Use a more forcing dehydrating agent (e.g., P₂O₅ in POCl₃) or higher temperatures. For very deactivated rings, the reaction may not be feasible.
Insufficient Dehydrating Agent: The agent was consumed by moisture.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[8]
Low Temperature: The activation energy for cyclization was not reached.Increase the reaction temperature or use microwave-assisted heating.[9]
Styrene Byproduct Formation Retro-Ritter Reaction: The nitrilium ion intermediate is fragmenting.[7][9]Use the corresponding nitrile as the solvent to shift the equilibrium. Alternatively, use milder, modern methods (e.g., Tf₂O or oxalyl chloride) that avoid the conditions leading to this side reaction.[8][14]
Mixture of Regioisomers Ipso-Attack: Cyclization occurs at a substituted carbon, followed by rearrangement. This is more common with strong agents like P₂O₅.[17]Change the dehydrating agent to a milder one like POCl₃ or Tf₂O/2-chloropyridine, which can offer higher selectivity.[8] Consider using protecting groups to block alternative cyclization sites.
Complex, Inseparable Mixture Harsh Conditions: High temperatures and strong acids can cause decomposition of the starting material or product.[8]Use a milder protocol (e.g., Protocol 2). Reduce the reaction temperature and time.
Conclusion

The Bischler-Napieralski synthesis is a powerful and versatile tool in the arsenal of organic and medicinal chemists.[3][4] Its ability to efficiently construct the 3,4-dihydroisoquinoline core allows for the synthesis of a diverse range of compounds with significant therapeutic potential. A thorough understanding of its mechanism, scope, and practical considerations is essential for researchers and professionals engaged in the design and development of novel pharmaceuticals. The continued evolution of this classic reaction, with the development of milder and more selective conditions, ensures its place in modern synthetic strategies for years to come.[2][13]

References
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Bentham Science. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • YouTube. Bischler-Napieralski Reaction. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • Scribd. Bischler-Napieralski Isoquinoline Synthesis. [Link]

  • Bentham Science Publishers. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

Sources

Derivatisierung von (7-Brom-3-chlorisochinolin-4-yl)methanol zur Erstellung einer Substanzbibliothek für das biologische Screening

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungshinweise und Protokolle

Herausgegeben von: Dr. [Ihr Name/Institutionsname] Version: 1.0 Datum: 2024-10-26

Zusammenfassung: Diese Applikationsschrift beschreibt detaillierte Protokolle zur chemischen Modifikation von (7-Brom-3-chlorisochinolin-4-yl)methanol, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung. Isochinolin-Alkaloide und ihre synthetischen Analoga weisen ein breites Spektrum an biologischen Aktivitäten auf, was sie zu einem attraktiven Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe macht.[1][2][3] Die hier vorgestellten Methoden konzentrieren sich auf die Derivatisierung an drei strategischen Positionen: der primären Hydroxylgruppe, dem Brom-Substituenten am C7-Atom und dem Chlor-Substituenten am C3-Atom. Durch die Anwendung etablierter und robuster chemischer Transformationen wie Veresterung, Veretherung sowie Palladium-katalysierter Kreuzkupplungsreaktionen (Suzuki- und Buchwald-Hartwig-Aminierung) kann eine strukturell vielfältige Bibliothek von Verbindungen für das nachfolgende biologische Screening effizient synthetisiert werden.

Einleitung und wissenschaftlicher Hintergrund

Das Isochinolin-Grundgerüst ist ein zentraler Baustein in einer Vielzahl von Naturstoffen und pharmakologisch aktiven Molekülen.[1][2] Über 600 natürlich vorkommende Isochinolin-Alkaloide sind bekannt, die eine beeindruckende Bandbreite an biologischen Wirkungen zeigen, darunter krampflösende, entzündungshemmende und gefäßerweiternde Eigenschaften.[2][3][4] Die synthetische Chemie ermöglicht es, die strukturelle Komplexität dieser Naturstoffe zu imitieren und durch gezielte Modifikationen neue, verbesserte Wirkstoffkandidaten zu entwickeln.

(7-Brom-3-chlorisochinolin-4-yl)methanol dient als multifunktionaler Ausgangsstoff, der gezielte und orthogonale chemische Modifikationen an drei Positionen erlaubt:

  • Die Hydroxymethylgruppe an C4: Diese primäre Alkohol-Funktionalität ist ein idealer Angriffspunkt für Veresterungen und Veretherungen, um die Lipophilie und die sterischen Eigenschaften des Moleküls zu modulieren.

  • Das Bromatom an C7: Als Arylhalogenid ermöglicht es eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen, wie die Suzuki-Miyaura-Kupplung zur Einführung von Aryl- oder Heteroaryl-Resten.[5]

  • Das Chloratom an C3: Dieses Halogenatom kann ebenfalls für Kreuzkupplungsreaktionen, insbesondere für die Buchwald-Hartwig-Aminierung, genutzt werden, um diverse Amin-Funktionalitäten einzuführen.[6][7]

Die systematische Derivatisierung dieser drei Positionen ermöglicht die Erstellung einer umfangreichen und diversen Substanzbibliothek, die anschließend in verschiedenen biologischen Assays auf ihre Wirksamkeit getestet werden kann.

Synthese und Charakterisierung des Ausgangsmaterials

Die Verfügbarkeit von hochreinem (7-Brom-3-chlorisochinolin-4-yl)methanol ist die Voraussetzung für eine erfolgreiche Derivatisierung. Obwohl kommerziell erhältlich, wird hier ein allgemeines Syntheseverfahren skizziert, das eine zuverlässige Herstellung im Labormaßstab ermöglicht.

Protokoll 2.1: Synthese von (7-Brom-3-chlorisochinolin-4-yl)methanol

Die Synthese erfolgt typischerweise in einem mehrstufigen Prozess, ausgehend von einfacheren Vorläufern. Die genauen Reaktionsbedingungen können je nach gewählter Syntheseroute variieren. Ein möglicher Weg involviert die Cyclisierung eines geeigneten Phenylalanin-Derivats, gefolgt von Halogenierungs- und Reduktionsschritten.

Qualitätskontrolle des Ausgangsmaterials: Vor der Derivatisierung ist eine sorgfältige Charakterisierung des Ausgangsmaterials unerlässlich, um die Reinheit und Identität sicherzustellen.

Analytische MethodeErwartetes ErgebnisZweck
¹H-NMR Charakteristische Signale für die aromatischen und aliphatischen Protonen.Strukturbestätigung
¹³C-NMR Korrekte Anzahl und chemische Verschiebung der Kohlenstoffsignale.Strukturbestätigung
LC-MS Einzelner Peak mit dem erwarteten Molekülionenpeak (m/z).Reinheits- und Identitätsprüfung
Schmelzpunkt Scharfer Schmelzpunkt im erwarteten Bereich.Reinheitsindikator

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben die Modifikation an den drei reaktiven Zentren des Moleküls. Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) und mit getrockneten Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.[5]

Derivatisierung der Hydroxymethylgruppe (C4-Position)

Protokoll 3.1.1: Allgemeine Prozedur zur Veresterung

Die Veresterung der primären Hydroxylgruppe ist eine einfache Methode zur Einführung einer Vielzahl von Carbonsäureresten.

  • Lösen Sie (7-Brom-3-chlorisochinolin-4-yl)methanol (1 Äq.) in wasserfreiem Dichlormethan (DCM) oder Tetrahydrofuran (THF).

  • Fügen Sie eine Base wie Triethylamin (TEA, 1.5 Äq.) oder 4-Dimethylaminopyridin (DMAP, 0.1 Äq.) hinzu.

  • Kühlen Sie die Reaktionsmischung auf 0 °C.

  • Geben Sie langsam das entsprechende Säurechlorid oder Säureanhydrid (1.2 Äq.) zu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden, bis die Umsetzung vollständig ist (Kontrolle mittels Dünnschichtchromatographie, DC).

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer gesättigten Natriumbicarbonatlösung gewaschen, die organische Phase abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit Kieselgel und einem Hexan/Ethylacetat-Gradienten) gereinigt.

Protokoll 3.1.2: Allgemeine Prozedur zur Veretherung (Williamson-Ethersynthese)

  • Suspendieren Sie Natriumhydrid (NaH, 60% in Mineralöl, 1.5 Äq.) in wasserfreiem THF.

  • Kühlen Sie die Suspension auf 0 °C und geben Sie langsam eine Lösung von (7-Brom-3-chlorisochinolin-4-yl)methanol (1 Äq.) in THF zu.

  • Rühren Sie die Mischung für 30-60 Minuten bei 0 °C, um die Deprotonierung abzuschließen.

  • Fügen Sie das entsprechende Alkylhalogenid (z.B. Iodmethan, Benzylbromid, 1.2 Äq.) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat), waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie über Natriumsulfat und reinigen Sie das Produkt wie in 3.1.1 beschrieben.

Derivatisierung am Brom-Substituenten (C7-Position)

Protokoll 3.2.1: Suzuki-Miyaura-Kreuzkupplung

Diese Reaktion ermöglicht die Einführung von Aryl- oder Heteroaryl-Gruppen an der C7-Position.

  • Geben Sie (7-Brom-3-chlorisochinolin-4-yl)methanol oder ein C4-derivatisiertes Analogon (1 Äq.), die entsprechende Boronsäure oder den Boronsäureester (1.2-1.5 Äq.), eine Base (z.B. Kaliumcarbonat, Cäsiumcarbonat, 2-3 Äq.) und einen Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%) in ein Reaktionsgefäß.

  • Evakuieren und füllen Sie das Gefäß mehrmals mit einem Inertgas.

  • Fügen Sie ein entgastes Lösungsmittelsystem hinzu (z.B. Toluol/Wasser, Dioxan/Wasser).

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-110 °C) für 4-24 Stunden.

  • Nach Abkühlen wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.

  • Die organische Phase wird getrocknet und das Rohprodukt mittels Säulenchromatographie gereinigt.

Derivatisierung am Chlor-Substituenten (C3-Position)

Protokoll 3.3.1: Buchwald-Hartwig-Aminierung

Diese Methode wird zur Einführung von primären oder sekundären Aminen an der C3-Position verwendet.[6][7][8] Die Reaktivität des Chloratoms an C3 kann sich von der des Bromatoms an C7 unterscheiden, was eine selektive Funktionalisierung ermöglicht.

  • Kombinieren Sie das Isochinolin-Derivat (1 Äq.), das gewünschte Amin (1.2-2.0 Äq.), eine starke Base (z.B. Natrium-tert-butoxid, 1.5 Äq.), einen Palladium-Präkatalysator und einen geeigneten Liganden (z.B. BINAP, XPhos, 1-5 mol%) in einem Reaktionsgefäß.[7]

  • Evakuieren und füllen Sie das Gefäß mehrmals mit einem Inertgas.

  • Fügen Sie ein wasserfreies, entgastes Lösungsmittel (z.B. Toluol, Dioxan) hinzu.

  • Erhitzen Sie die Reaktion (typischerweise 80-120 °C) für 2-24 Stunden.

  • Nach dem Abkühlen wird die Reaktion durch Filtration durch Celite aufgearbeitet, das Lösungsmittel entfernt und das Produkt mittels Säulenchromatographie gereinigt.

Visualisierung der Derivatisierungsstrategie

Die folgende Grafik veranschaulicht die modulare Strategie zur Erstellung der Substanzbibliothek.

Derivatization_Strategy cluster_C4 C4-Derivatisierung cluster_C7 C7-Derivatisierung cluster_C3 C3-Derivatisierung Core (7-Bromo-3-chloro isoquinolin-4-yl)methanol Ester Ester Core->Ester Veresterung Ether Ether Core->Ether Veretherung Suzuki Aryl/Heteroaryl (Suzuki-Kupplung) Core->Suzuki Pd-Katalyse Amine Prim./Sek. Amine (Buchwald-Hartwig) Core->Amine Pd-Katalyse Library Diverse Substanzbibliothek Ester->Library Kombinatorik Ether->Library Suzuki->Library Amine->Library

Abbildung 1: Schematische Darstellung der Derivatisierungsstrategie.

Analytische Charakterisierung der Derivate

Jedes synthetisierte Derivat muss sorgfältig gereinigt und charakterisiert werden, um seine Struktur und Reinheit für das biologische Screening zu bestätigen.

Tabelle 2: Standardmethoden zur Charakterisierung

TechnikInformationAkzeptanzkriterium (Beispiel)
LC-MS Reinheit und Molekulargewicht>95% Reinheit (UV-Detektion), [M+H]⁺ Peak ± 0.2 Da
¹H-NMR StrukturbestätigungÜbereinstimmung der Signale mit der erwarteten Struktur
HRMS Exakte MasseMassengenauigkeit < 5 ppm

Strategien für das biologische Screening

Die erstellte Substanzbibliothek kann in einer Vielzahl von biologischen Assays gescreent werden. Die Auswahl der Assays sollte auf bekannten Aktivitäten von Isochinolin-Derivaten oder auf spezifischen therapeutischen Zielen basieren.

Workflow des Screenings:

Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening.

Mögliche Screening-Ansätze umfassen:

  • Phänotypisches Screening: Untersuchung der Wirkung der Substanzen auf ganze Zellen oder Organismen, um allgemeine zelluläre Reaktionen (z.B. Zytotoxizität, Apoptose-Induktion) zu identifizieren.

  • Zielbasiertes Screening: Testen der Verbindungen auf ihre Fähigkeit, an ein spezifisches biologisches Zielmolekül (z.B. ein Enzym oder einen Rezeptor) zu binden oder dessen Aktivität zu modulieren.

  • Biomolekular-chemisches Screening: Ein Ansatz, der chromatographische Techniken mit Bindungsstudien an Biomakromolekülen wie DNA kombiniert.[9][10]

Referenzen

  • Wikipedia. Isochinolin. [Link]

  • Chemie.de. Isochinolin. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Universität Greifswald. Pharmazeutische Biologie Biogene Wirkstoffe. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Universität Regensburg. Neue Synthesewege zu Isochinolin-Alkaloiden über regioselektive Ringmetallierungen. [Link]

  • Wikipedia. Kupplungsreaktion. [Link]

  • ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]

  • Google Patents. Chinolin- und isochinolin-derivate, ein verfahren zu ihrer herstellung und ihre verwendung als entzündungshemmer.

  • PubMed. Biomolecular-chemical screening: a novel screening approach for the discovery of biologically active secondary metabolites. I. Screening strategy and validation. [Link]

  • PubMed. Biomolecular-chemical screening: a novel screening approach for the discovery of biologically active secondary metabolites. II. Application studies with pure metabolites. [Link]

Sources

Greener Synthetic Routes for Isoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Isoquinoline derivatives are privileged nitrogen-containing heterocyclic scaffolds that play a pivotal role in medicinal chemistry, exhibiting broad-spectrum pharmacological properties including anticancer, antiviral, and neuroprotective activities[1]. Historically, the construction of the isoquinoline core has relied on classical name reactions such as the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler syntheses[1]. While robust, these conventional methodologies fundamentally conflict with modern sustainability goals. They typically require harsh reaction conditions, stoichiometric amounts of highly corrosive dehydrating agents (e.g., POCl3​ or P2​O5​ ), toxic organic solvents, and generate significant environmentally detrimental waste[1].

To address these ecological and economic concerns, the paradigm of isoquinoline synthesis has shifted toward Green Chemistry . This application note details validated, eco-compatible synthetic routes that leverage alternative energy sources (microwave and visible light), benign or recyclable solvents (PEG-400), and recoverable catalytic systems (magnetic nanoparticles) to achieve high atom economy and minimal waste generation[2][3].

Comparative Analysis of Green Methodologies

The following table summarizes the quantitative data and operational parameters of four leading sustainable methodologies for isoquinoline synthesis.

MethodologyCatalyst / Solvent SystemReaction ConditionsYield RangePrimary Green Metric
Microwave-Assisted Annulation [Ru(p-cymene)Cl2​]2​ / PEG-400Microwave, 150–160 °C, 10–15 min62–92%Recyclable solvent/catalyst system; no external oxidants[4].
Solvent-Free Multicomponent Bio- Fe3​O4​ -MNPs / Solvent-FreeAmbient Temperature, Grinding~89%Zero toxic solvents; magnetically recoverable bio-derived catalyst[2].
Photoredox Catalysis Eosin-Y / Anhydrous DMFGreen LED (535 nm), 20 °C, ArgonHighTransition-metal-free; room-temperature single-electron transfer[3].
Ultrasound-Assisted Arylation Cu-catalyst / Water or Solvent-FreeUltrasonic Irradiation, Room TempExcellentAcoustic cavitation lowers activation energy; aqueous medium[5].

Mechanistic Workflow: Ru(II)/PEG-400 Catalysis

Understanding the causality behind reagent selection is critical for protocol optimization. In the microwave-assisted C-H/N-N bond activation route, Polyethylene Glycol (PEG-400) is deliberately chosen over traditional solvents like DMF or DMSO. PEG-400 acts not only as a biodegradable, non-volatile solvent but also as a macromolecular phase-transfer stabilizing matrix for the ruthenium catalyst[6]. This prevents catalyst agglomeration and enables a simple biphasic extraction where the product is isolated in diethyl ether, leaving the active Ru-complex trapped in the PEG layer for immediate reuse[4][6].

GreenSynthesis N1 Starting Materials: Hydrazine & Alkyne N2 Catalytic System: [Ru(p-cymene)Cl2]2 in PEG-400 N1->N2 N3 Energy Input: Microwave Irradiation (150 °C) N2->N3 N4 Mechanistic Step: C-H/N-N Bond Activation N3->N4 N5 Product Isolation: Ether Extraction N4->N5 N6 Catalyst Recycling: PEG-400/Ru Recovery N5->N6 Aqueous Phase N6->N2 Up to 5 cycles

Ru(II)/PEG-400 catalyzed green synthesis of isoquinolines via C-H/N-N activation.

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Isoquinolines using Ru(II)/PEG-400

Based on the oxidant-free annulation methodology[4].

1. Reaction Setup:

  • In a 10 mL microwave-safe reaction vial, add dibenzoyl hydrazine (1.0 mmol) and the internal alkyne (1.2 mmol).

  • Add the catalyst [Ru(p-cymene)Cl2​]2​ (5 mol%) and KPF6​ (20 mol%).

    • Causality: KPF6​ acts as a chloride abstractor, generating the coordinatively unsaturated, active cationic ruthenium species required for C-H activation.

  • Suspend the mixture in 2.0 mL of PEG-400.

2. Microwave Irradiation:

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 150–160 °C for 10–15 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar PEG-400 molecules, drastically reducing reaction time and thermal degradation byproducts compared to conventional oil baths.

3. Product Isolation and Catalyst Recycling:

  • Cool the mixture to room temperature. Add 5 mL of diethyl ether and agitate vigorously.

  • Decant the upper ether layer (containing the isoquinoline product). Repeat extraction 3 times.

  • Self-Validation: The remaining dense PEG-400 layer should retain a dark coloration, indicating the preserved Ru-complex. This layer can be dried under vacuum and reused directly for up to 5 consecutive cycles without significant loss of catalytic turnover[6].

Protocol B: Solvent-Free Synthesis via Bio- Fe3​O4​ Magnetic Nanoparticles

Based on the multi-component synthesis of pyrrolo[2,1-a]isoquinolines[2].

1. Catalyst Preparation (Green Reduction):

  • Reduce a ferric chloride solution using pomegranate peel water extract to precipitate Bio- Fe3​O4​ -MNPs. Wash with ethanol and dry.

    • Causality: Pomegranate extract serves as a natural, non-toxic reducing and capping agent, preventing nanoparticle oxidation and agglomeration[2].

2. Solvent-Free Reaction:

  • In a mortar, combine isoquinoline (1.0 mmol), an alkyl bromide (1.0 mmol), triphenylphosphine (1.0 mmol), and Bio- Fe3​O4​ -MNPs (15 mol%).

  • Grind the mixture thoroughly at room temperature until TLC indicates complete consumption of starting materials.

    • Causality: Solvent-free conditions increase the effective local concentration of reactants, driving the thermodynamics of the multi-component reaction forward while eliminating volatile organic compound (VOC) emissions[2].

3. Magnetic Separation:

  • Suspend the crude mixture in a minimal amount of hot ethanol.

  • Apply an external neodymium magnet to the flask wall. The MNPs will instantly adhere to the wall. Decant the liquid.

    • Causality: Magnetic recovery bypasses the need for energy-intensive centrifugation or filtration, ensuring >95% catalyst recovery for subsequent runs[2].

Protocol C: Visible-Light Photoredox Synthesis

Based on the room-temperature photocatalytic synthesis from oximes[3].

1. Reaction Assembly:

  • To an oven-dried sealable glass vial, add the O-dinitroaryl oxime derivative (1.0 equiv), Eosin-Y (5 mol%), K2​CO3​ (2.0 equiv), 1,4-cyclohexadiene (CHD) (2.0 equiv), and 3 Å molecular sieves.

  • Dilute with anhydrous DMF (0.08 M) and seal with a PTFE septum.

2. Degassing and Irradiation:

  • Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet state quencher. Removing dissolved O2​ ensures the excited Eosin-Y catalyst can efficiently undergo single-electron transfer (SET).

  • Irradiate the vial using 535 nm green LEDs at 20 °C overnight.

    • Causality: The 535 nm wavelength perfectly matches the absorption maximum of the Eosin-Y dye, selectively initiating the N-O bond cleavage without triggering non-specific UV-mediated degradation of the delicate heterocycle[3].

Trustworthiness & Troubleshooting (Self-Validating Systems)

To ensure high reproducibility, monitor the following critical parameters during execution:

Observation / IssueMechanistic CauseCorrective Action
Drop in yield during Ru/PEG-400 recycling Moisture accumulation in the PEG-400 layer hydrolyzes the active Ru-intermediate.Subject the recovered PEG-400/Ru layer to high vacuum at 60 °C for 30 mins before adding new reagents.
No product formation in Photoredox route Incomplete degassing leads to O2​ quenching of the Eosin-Y excited state ( E∗ ).Increase Argon sparging time to 20 mins; ensure the PTFE septum has no micro-punctures.
MNPs fail to separate magnetically Nanoparticle agglomeration or oxidation to non-magnetic Fe2​O3​ due to excessive heat.Ensure the pomegranate extract capping step is complete; avoid heating the catalyst above 80 °C during drying.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) -

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC - 1

  • A green synthesis of isoquinolines using Ru(II)/peg-400 as homogeneous recyclable catalyst via C-H/N-N bond activation - Asian Journal of Green Chemistry - 6

  • Bio-Fe3O4-MNPs catalyzed green synthesis of pyrrolo[2,1-a]isoquinoline derivatives using isoquinolium bromide salts: study of antioxidant activity - Canadian Science Publishing - 2

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - 4

  • The use of green energy in the synthesis of isoquinolin‐1(2H)‐one derivatives via α‐arylation of ketones - ResearchGate - 5

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions | The Journal of Organic Chemistry - ACS Publications - 3

Sources

Application Notes and Protocols: A Researcher's Guide to Microwave-Assisted Synthesis of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Traditional synthetic routes to these vital heterocycles, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are often hampered by long reaction times, harsh conditions, and modest yields.[3][4] This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient construction of isoquinoline and its derivatives. By leveraging the principles of dielectric heating, MAOS offers significant advantages, including dramatic reductions in reaction times, improved yields, and enhanced product purity, all while aligning with the principles of green chemistry.[5][6] This document provides detailed, field-proven protocols, mechanistic insights, and practical guidance for researchers aiming to harness the power of microwave synthesis in their drug discovery and development endeavors.

Introduction: The Significance of Isoquinolines and the Advent of Microwave Synthesis

Isoquinoline and its derivatives are a privileged class of nitrogen-containing heterocyclic compounds. Their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][7] The efficient synthesis of this core structure is, therefore, a paramount objective for medicinal chemists.

Conventional thermal heating methods, which rely on the slow and inefficient transfer of heat through convection and conduction, often require prolonged reaction times at high temperatures.[8] This can lead to the formation of side products and decomposition of sensitive molecules. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering a more sustainable and efficient pathway to these valuable compounds.[9][10]

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample.[5][11] This volumetric heating eliminates the thermal gradients associated with conventional methods, leading to a number of significant benefits:

  • Accelerated Reaction Rates: Reactions that take hours or days to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[6]

  • Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[10]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis minimizes energy consumption compared to heating an entire oil bath or heating mantle.[9]

  • Alignment with Green Chemistry: MAOS reduces reaction times and often allows for the use of less solvent or even solvent-free conditions, making it an environmentally friendly approach.[5][8]

This guide will delve into the practical application of microwave technology for the synthesis of isoquinoline compounds, providing detailed protocols for key reactions and offering insights into the underlying principles.

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

The remarkable rate enhancements observed in microwave-assisted reactions stem from the unique mechanism of microwave heating, known as dielectric heating.[11] Unlike conventional heating, which transfers energy indirectly, microwaves couple directly with polar molecules and ionic species within the reaction mixture.[5][12] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, which possess a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal temperature.[8][10]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces the migration of ions. Collisions between these moving ions result in the generation of heat.[8]

This direct and instantaneous heating of the reaction medium is fundamentally different from the slow heat transfer through the walls of a reaction vessel in conventional methods.[8] This "in-core" heating leads to a rapid rise in temperature and can also result in localized superheating, where the temperature of the reaction mixture exceeds its boiling point at atmospheric pressure.[12] This phenomenon, safely contained within a sealed microwave reactor, is a key contributor to the dramatic acceleration of chemical reactions.[13]

Diagram: The Mechanism of Microwave Heating

MicrowaveHeating cluster_microwave Microwave Irradiation cluster_reaction Reaction Vessel Microwave Microwave Source PolarMolecules Polar Molecules (e.g., Solvents, Reagents) Microwave->PolarMolecules Electric Field Oscillation Ions Ionic Species Microwave->Ions Electric Field Oscillation DipolarPolarization Dipolar Polarization (Molecular Rotation) PolarMolecules->DipolarPolarization causes IonicConduction Ionic Conduction (Ion Migration) Ions->IonicConduction causes HeatGeneration1 Rapid Volumetric Heating DipolarPolarization->HeatGeneration1 generates HeatGeneration2 Rapid Volumetric Heating IonicConduction->HeatGeneration2 generates

Caption: Mechanism of Microwave Heating.

Key Synthetic Strategies for Isoquinolines via Microwave Assistance

Several classical named reactions for the synthesis of isoquinolines have been successfully adapted and significantly improved using microwave irradiation. This section provides an overview of these key methods.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[3][14] Microwave irradiation has been shown to dramatically accelerate this transformation, often reducing reaction times from hours to minutes and improving yields.[15][16]

General Reaction Scheme: (A β-phenylethylamide is cyclized in the presence of a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline.)

Diagram: Bischler-Napieralski Reaction Workflow

BischlerNapieralski Start Start: β-Phenylethylamide + Dehydrating Agent (e.g., POCl₃) + Solvent (e.g., Toluene) Microwave Microwave Irradiation (e.g., 100-150 °C, 5-20 min) Start->Microwave Workup Aqueous Work-up (e.g., NaHCO₃ solution) Microwave->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Product: 3,4-Dihydroisoquinoline Purification->Product

Caption: General workflow for the microwave-assisted Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[17][18] This reaction is of great importance for the synthesis of numerous isoquinoline alkaloids. Microwave assistance can significantly shorten reaction times and improve the yields of this transformation, even under solvent-free conditions.[15][19]

General Reaction Scheme: (A β-arylethylamine reacts with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline.)

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[20][21] While the classical conditions often require strong acids and high temperatures, microwave irradiation can facilitate this reaction under milder conditions and with shorter reaction times.[22][23]

General Reaction Scheme: (A benzalaminoacetal undergoes acid-catalyzed cyclization to form an isoquinoline.)

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to note that optimal conditions may vary depending on the specific substrates and the microwave reactor used. Always adhere to the safety guidelines provided by the manufacturer of your microwave reactor. [24][25]

Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

Objective: To synthesize a 3,4-dihydroisoquinoline from a β-phenylethylamide using microwave irradiation.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor with sealed vessels and temperature/pressure monitoring capabilities[13]

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve N-(3,4-dimethoxyphenethyl)acetamide (e.g., 223 mg, 1.0 mmol) in anhydrous toluene (5 mL).

  • Carefully add phosphorus oxychloride (e.g., 0.14 mL, 1.5 mmol) to the solution.

  • Seal the reaction vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 120°C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

Objective: To synthesize a tetrahydroisoquinoline from a β-phenylethylamine and an aldehyde under microwave irradiation.

Materials:

  • 3,4-Dimethoxyphenethylamine (1 equivalent)

  • Acetaldehyde (1.1 equivalents)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial with a magnetic stir bar, add 3,4-dimethoxyphenethylamine (e.g., 181 mg, 1.0 mmol) and 1,2-dichloroethane (5 mL).

  • Add acetaldehyde (e.g., 0.062 mL, 1.1 mmol) followed by trifluoroacetic acid (e.g., 7.7 µL, 0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the target tetrahydroisoquinoline.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.

ReactionMethodTemperature (°C)TimeYield (%)Reference
Bischler-Napieralski ConventionalReflux (Toluene)6-12 hours60-75[15]
Microwave 120 10-20 minutes 85-95 [15]
Pictet-Spengler ConventionalReflux (DCE)8-24 hours55-70[17]
Microwave 100 15-30 minutes 80-92 [17]

Applications in Drug Discovery and Development

The ability to rapidly synthesize libraries of isoquinoline derivatives makes microwave-assisted chemistry an invaluable tool in modern drug discovery.[6] This technology accelerates the hit-to-lead and lead optimization phases by enabling the rapid exploration of structure-activity relationships (SAR).

Isoquinoline-based compounds have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent antiproliferative activity.[1]

  • Antimicrobial and Antifungal Agents: The isoquinoline scaffold is present in several compounds with significant activity against various pathogens.[1][18]

  • Neuropharmacological Agents: Derivatives of tetrahydroisoquinoline have shown promise in the treatment of neurological disorders.[1][7]

  • Cannabinoid Receptor Agonists: Certain isoquinoline derivatives have been identified as selective CB2 receptor agonists, with potential applications in inflammatory and neuropathic pain.[26]

The accelerated synthesis enabled by microwave technology allows for the timely generation of novel compounds for biological screening, ultimately shortening the timeline for the discovery of new therapeutic agents.

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful and generally safe technique, it is essential to be aware of the potential hazards and to follow strict safety protocols.[24]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[25][27] Laboratory-grade microwave reactors are specifically designed with safety features such as pressure and temperature monitoring, and robust containment vessels.

  • Pressure Management: Reactions are often performed in sealed vessels above the solvent's boiling point, leading to the generation of high internal pressures.[13] Always use the appropriate reaction vessels and do not exceed the manufacturer's recommended pressure and temperature limits.

  • Solvent Choice: Be aware of the microwave-absorbing properties of your solvents. Non-polar solvents may not heat effectively, while highly absorbing solvents can lead to rapid and potentially dangerous temperature and pressure increases.[24]

  • Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to runaway reactions.[25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion and Future Outlook

Microwave-assisted synthesis has revolutionized the preparation of isoquinoline compounds, offering a faster, more efficient, and greener alternative to conventional methods.[28][29] The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this powerful technology into their synthetic workflows. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the role of microwave-assisted organic synthesis in accelerating the discovery and development of new medicines will undoubtedly continue to expand.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • specific effects of microwave. (n.d.). Solid supported reaction. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. (2006). Taylor & Francis Online. [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. (2023). ACS Publications. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org. [Link]

  • Microwave Reactor Safety. (n.d.). jag-group.github.io. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). IntechOpen. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. (2011). PubMed. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). ACS Publications. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al.⁵². (n.d.). ResearchGate. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Development of the Pictet−Spengler Reaction Catalyzed by AuCl3/AgOTf. (2006). ACS Publications. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (n.d.). ACS Publications. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). quimicaorganica.org. [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020). YouTube. [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Bischler–Napieralski Reaction | Prepare for GATE, NET. (2021). YouTube. [Link]

  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. (n.d.). SciSpace. [Link]

  • Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. (n.d.). Sciforum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in (7-Bromo-3-chloroisoquinolin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoquinoline derivative synthesis. This guide provides an in-depth troubleshooting framework for researchers optimizing the two-step synthesis of (7-Bromo-3-chloroisoquinolin-4-yl)methanol from 7-bromo-3-chloroisoquinoline.

The successful execution of this pathway relies on mastering two critical transformations: a highly sensitive regioselective C4-lithiation/formylation, followed by a chemoselective aldehyde reduction.

Synthesis Workflow

SynthesisWorkflow SM 7-Bromo-3-chloroisoquinoline (Starting Material) Intermediate C4-Lithiated Species (Transient Intermediate) SM->Intermediate LiTMP, THF -78°C Aldehyde 7-Bromo-3-chloroisoquinoline- 4-carbaldehyde Intermediate->Aldehyde DMF -78°C to RT Product (7-Bromo-3-chloroisoquinolin- 4-yl)methanol Aldehyde->Product NaBH4, MeOH 0°C to RT

Two-step synthesis workflow: C4-directed lithiation/formylation followed by chemoselective reduction.

Phase 1: Regioselective C4-Formylation (The Bottleneck)

Q: Why is my yield of 7-bromo-3-chloroisoquinoline-4-carbaldehyde consistently below 40%, with significant unreacted starting material or complex mixtures? A: The bottleneck lies in the choice of base for the directed ortho-metalation (DoM). The C4 proton of 7-bromo-3-chloroisoquinoline is highly acidic due to the adjacent C3-chlorine and the electron-withdrawing nature of the isoquinoline nitrogen[1]. However, using standard bases like Lithium diisopropylamide (LDA) often leads to competing nucleophilic attack at the highly electrophilic C1 position, forming unwanted adducts rather than the desired C4-anion. Solution: Switch to Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . LiTMP is significantly more sterically hindered and strictly non-nucleophilic, ensuring clean, regioselective deprotonation at C4 without compromising the heterocyclic core.

Q: I am observing debrominated side products (e.g., 3-chloroisoquinoline-4-carbaldehyde). How do I prevent this? A: Debromination indicates that halogen-metal exchange at the C7-bromo position is competing with C4-deprotonation. This is a temperature-dependent side reaction. If the internal temperature of the reaction mixture rises above -70 °C during base addition, the thermodynamic drive towards halogen exchange or benzyne intermediate formation accelerates. Solution: Maintain strict cryogenic control. Use a calibrated internal temperature probe and add the LiTMP dropwise to ensure the internal temperature never exceeds -75 °C. Quench with anhydrous N,N-Dimethylformamide (DMF) immediately after the optimal metalation time (typically 30–45 minutes) to trap the kinetic C4-lithio species before degradation occurs.

Data Presentation: Base and Temperature Optimization for C4-Formylation
BaseTemp (°C)EquivalentsReaction TimeYield (%)Primary Impurity Profile
LDA-781.11 h35C1-nucleophilic addition adducts
LDA-401.11 h<10Complex degradation, benzyne formation
LiTMP-781.145 min82Trace unreacted starting material
LiTMP-601.145 min55C7-debrominated aldehyde (~25%)
Protocol A: Synthesis of 7-Bromo-3-chloroisoquinoline-4-carbaldehyde
  • Preparation of LiTMP: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation. Re-cool the LiTMP solution to -78 °C.

  • Lithiation: Dissolve 7-bromo-3-chloroisoquinoline (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Transfer the LiTMP solution dropwise via cannula down the side of the flask, maintaining the internal temperature < -75 °C. Stir the resulting dark solution for 45 minutes at -78 °C.

  • Formylation: Add anhydrous DMF (3.0 eq) neat, dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to afford the aldehyde.

Phase 2: Chemoselective Aldehyde Reduction

Q: The reduction with NaBH₄ produces a complex mixture, including over-reduced or ring-opened products. What is going wrong? A: Isoquinolines bearing multiple electron-withdrawing groups (Cl, Br, CHO) are highly activated. While NaBH₄ is generally considered a mild reducing agent, prolonged exposure or the use of excess hydride can lead to over-reduction of the heterocyclic ring (specifically the C=N bond), yielding tetrahydroisoquinoline derivatives[2]. Solution: Control the stoichiometry and solvent. Use strictly 0.5 to 0.75 equivalents of NaBH₄ (since one mole of NaBH₄ provides four moles of hydride). Run the reaction in Methanol at 0 °C. Methanol coordinates the borohydride, moderating its reactivity compared to aprotic solvents, while the low temperature suppresses ring reduction.

Q: I lose a significant amount of the final product during aqueous workup. How can I improve recovery? A: The final product ((7-Bromo-3-chloroisoquinolin-4-yl)methanol) is amphiphilic; it contains highly lipophilic halogens (Br, Cl) but also a polar, hydrogen-bonding hydroxymethyl group. This combination often leads to poor partitioning into standard non-polar solvents and severe emulsion formation (exacerbated by residual boron salts) during aqueous extraction. Solution: Evaporate the bulk of the methanol before adding water. Instead of standard EtOAc, use a solvent with superior hydrogen-bond accepting properties, such as 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Isopropanol (9:1) mixture. If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite.

Protocol B: Synthesis of (7-Bromo-3-chloroisoquinolin-4-yl)methanol
  • Reduction: Dissolve 7-bromo-3-chloroisoquinoline-4-carbaldehyde (1.0 eq) in anhydrous Methanol (0.1 M) and cool to 0 °C in an ice bath.

  • Hydride Addition: Add NaBH₄ (0.6 eq) portion-wise over 10 minutes to control hydrogen evolution.

  • Monitoring: Stir at 0 °C for 30 minutes. Monitor strictly by TLC or LC-MS. Do not allow the reaction to warm to room temperature unless starting material persists after 1 hour.

  • Quench and Workup: Once complete, quench carefully with saturated aqueous NH₄Cl (gas evolution) and stir for 15 minutes. Concentrate the mixture under reduced pressure to remove >80% of the methanol.

  • Extraction: Dilute the aqueous residue with water and extract with 2-MeTHF (3x). If an emulsion forms, filter through Celite. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the pure (7-Bromo-3-chloroisoquinolin-4-yl)methanol.

References
  • Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds Source: Ludwig-Maximilians-Universität München URL:[Link]

  • Product Class 5: Isoquinolines Source: Thieme-Connect URL:[Link]

Sources

Technical Support Center: Pomeranz-Fritsch Synthesis & Side Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center for the Pomeranz-Fritsch isoquinoline synthesis. While this acid-mediated electrophilic cyclization of benzalaminoacetals is a cornerstone of alkaloid synthesis, it is notoriously prone to side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating experimental protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Mechanistic Causality of Side Reactions

The success of the Pomeranz-Fritsch reaction relies on a delicate kinetic balance. The desired pathway—an intramolecular electrophilic aromatic substitution (EAS)—must outcompete alternative degradation or cyclization routes. When this balance fails due to substrate deactivation or overly harsh conditions, side products such as oxazoles and polymerized tars dominate the reaction mixture.

PF_Mechanisms A Benzalaminoacetal (Schiff Base) B Acid Catalyst (H+) A->B C Iminium / Benzylic Cation (Reactive Intermediate) B->C D Intramolecular EAS (Activated Ring) C->D Desired F Enolization & O-Attack (Deactivated Ring) C->F Competing H Intermolecular Condensation (Harsh Heat/Acid) C->H Degradation E Isoquinoline (Target Product) D->E G Oxazole (Major Side Product) F->G I Polymerization (Tarring) H->I

Divergent mechanistic pathways in the Pomeranz-Fritsch reaction leading to products and byproducts.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a significant amount of an unexpected byproduct in my reaction mixture instead of the isoquinoline. LC-MS suggests it's an oxazole. How do I suppress this? Mechanistic Cause: Oxazole formation is the most notorious competing pathway in the traditional Pomeranz-Fritsch synthesis. When the aromatic ring is deactivated or sterically hindered, the desired intramolecular EAS is kinetically delayed. Consequently, the enol form of the intermediate undergoes an alternative cyclization,1[1]. Strategic Solution:

  • Substrate Engineering: Introduce electron-donating groups (e.g., methoxy, alkyl) on the benzaldehyde ring. This increases the nucleophilicity of the aromatic ring,1[1].

  • The Bobbitt Modification: If substrate modification is impossible, bypass the imine intermediate entirely. By2[2], you eliminate the enolization pathway, yielding a 1,2,3,4-tetrahydroisoquinoline (THIQ) which can be subsequently oxidized[3].

Q2: My reaction mixture turns into a black, insoluble tar upon heating with concentrated sulfuric acid. How can I prevent polymerization? Mechanistic Cause: Concentrated sulfuric acid is a harsh, dehydrating, and oxidizing reagent. Elevated temperatures combined with strong acidic conditions lead to the1[1], forming insoluble tar before the desired cyclization can occur. Strategic Solution: The choice and concentration of the acid catalyst are critical[1].

  • Shift to alternative catalysts like Polyphosphoric Acid (PPA) or1[1], which provide necessary electrophilic activation without oxidative destruction.

  • If utilizing the Bobbitt modification,3[3] are highly effective and prevent charring entirely.

Q3: I am attempting a multicomponent Ugi/Pomeranz-Fritsch cascade, but I am isolating seven-membered benzo[d]azepinone rings instead of isoquinolines. What is the mechanistic failure here? Mechanistic Cause: In modified Ugi/Pomeranz-Fritsch reactions, the exposed secondary amine generated during the sequence can interfere with electrophilic cyclization. When using aqueous HCl in dioxane, this interference1[1] rather than the desired six-membered isoquinoline. Strategic Solution: Implement a stepwise protection strategy.4[4]. This neutralizes the nitrogen lone pair, preventing it from participating in unwanted intramolecular attacks and ensuring a clean cyclization to the isoquinoline core[4].

Quantitative Data: Substituent and Catalyst Effects

To aid in experimental design, the following table summarizes the causal relationship between substrate electronics, catalyst selection, and the resulting major reaction pathways.

Substrate Electronic PropertyPreferred Acid CatalystMajor Pathway / ProductCommon Side Reaction
Strongly Activating (e.g., -OMe)PPA or BF₃·OEt₂Isoquinoline (High Yield)Minimal
Deactivating (e.g., -NO₂, -Cl)Conc. H₂SO₄ (Traditional)Sluggish CyclizationOxazole Formation
Unsubstituted (Benzaldehyde)6M HCl (Bobbitt Mod.)TetrahydroisoquinolinePolymerization (if heated)
Ugi-Adduct (Free 2° Amine)Aqueous HCl / DioxaneBenzo[d]azepinone7-membered ring expansion
Ugi-Adduct (N-Tosyl Protected)TFA / Lewis AcidsIsoquinoline-TetrazoleNone (Clean Cyclization)
Validated Experimental Protocols
Protocol A: The Bobbitt Modification (Self-Validating THIQ Synthesis)

Scientific Rationale: By reducing the imine to an amine before cyclization, the intermediate cannot tautomerize to an enol. This mathematically reduces oxazole formation to 0%, establishing a self-validating system for problematic substrates[3].

Bobbitt_Protocol S1 1. Schiff Base Formation S2 2. Reduction (NaBH(OAc)3) S1->S2 Eliminates Enolization S3 3. Acidic Cyclization (6M HCl, rt) S2->S3 Aminoacetal Intermediate S4 4. THIQ (No Oxazole) S3->S4 Mild Conditions

The Bobbitt modification workflow, designed to eliminate oxazole side reactions via early reduction.

Step-by-Step Methodology:

  • Schiff Base Reduction: Dissolve the substituted benzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.0 eq) in anhydrous CHCl₃. Add NaBH(OAc)₃ (1.5 eq) and stir at room temperature.

  • Validation Checkpoint 1: Monitor by TLC. Complete consumption of the aldehyde confirms the quantitative formation of the reduced aminoacetal, bypassing the imine stage.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Acidic Cyclization: Dissolve the crude aminoacetal in 6M HCl (use 70% HClO₄ if the substrate is heavily deactivated) and stir at room temperature for 12 hours[3].

  • Validation Checkpoint 2: Monitor by LC-MS. The absence of an [M-H₂O] oxazole mass peak validates the suppression of the side reaction.

  • Isolation: Neutralize the mixture with 1M NaOH, extract with EtOAc, and purify via flash chromatography to isolate the simply-substituted 4-hydroxytetrahydroisoquinoline (THIQ)[3].

Protocol B: Tosyl-Protected Ugi/Pomeranz-Fritsch Cascade

Scientific Rationale: Masking the secondary amine prevents nucleophilic interference during the acidic cyclization step, avoiding benzo[d]azepinone formation[4].

Step-by-Step Methodology:

  • Ugi Reaction: Perform the standard Ugi-azide 4-component reaction using an orthogonally protected aminoacetaldehyde diethyl acetal, an aldehyde, an isocyanide, and TMSN₃.

  • In Situ Tosylation: To the crude Ugi product (which contains a free secondary amine), add TsCl (1.2 eq) and pyridine (2.0 eq) in CH₂Cl₂. Stir at room temperature until complete conversion to the N-tosyl protected intermediate[4].

  • Cyclization: Treat the protected intermediate with trifluoroacetic acid (TFA) at room temperature to induce clean electrophilic aromatic substitution, yielding the isoquinoline-tetrazole scaffold in excellent yield[4].

References
  • BenchChem - Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. 1

  • Cambridge University Press - Pomeranz-Fritsch Reaction.2

  • ACS Organic Letters - Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. 4

  • Beilstein Journals of Organic Chemistry - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction. 3

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of brominated heterocyclic compounds. This resource is engineered for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of halogenated heterocycles, including acid-catalyzed debromination, regioisomer co-elution, and halogen bonding-induced chromatography failure.

Core Troubleshooting Guide

Issue 1: Product Loss via Acid-Catalyzed Debromination on Silica Gel

The Causality: Brominated electron-rich heterocycles (e.g., indoles, pyrroles, and activated pyridines) are highly sensitive to acidic environments. Standard silica gel contains acidic silanol groups (pKa ~4.5-5.5). When the heterocycle binds to the silica, these silanol groups can protonate the heteroatom or the α -carbon, facilitating the heterolytic cleavage of the C-Br bond or driving HBr-catalyzed debromination[1]. The Solution: Neutralize the stationary phase or switch to an alternative matrix. Pre-treating silica gel with 1-2% triethylamine (TEA) neutralizes acidic silanols. Alternatively, using neutral or basic alumina, or employing Supercritical Fluid Chromatography (SFC), bypasses the acidic environment entirely, preserving the C-Br bond[2].

Issue 2: Severe Peak Streaking and Poor Recovery

The Causality: Bromine atoms possess an anisotropic charge distribution featuring an electrophilic region opposite the C-Br σ -bond, known as a σ -hole. This σ -hole acts as a strong Lewis acid, forming non-covalent "halogen bonds" with Lewis basic sites on the stationary phase (e.g., oxygen lone pairs in silica or residual water)[3]. This interaction is comparable in strength to hydrogen bonding and causes severe peak tailing and irreversible adsorption. The Solution: Introduce a competitive Lewis base into the mobile phase. Adding low concentrations of a volatile amine or utilizing specialized stationary phases designed to mediate halogen bonding can disrupt these interactions and restore sharp peak shapes[3].

Issue 3: Co-elution of Brominated Regioisomers

The Causality: Electrophilic bromination often yields a mixture of regioisomers (e.g., 2-bromo vs. 5-bromo pyridines) that exhibit nearly identical lipophilicity and molecular weights. Standard C18 reverse-phase columns, which separate based on hydrophobic partitioning, fail to resolve these subtle structural differences. The Solution: Exploit halogen- π interactions. Utilizing carbon-material coated columns or specialized phenyl-hexyl stationary phases allows the mobile phase to interact differentially with the distinct dipole moments and orbital overlaps of the regioisomers, enabling baseline separation[4].

HalogenBonding BrHet Brominated Heterocycle (Analyte) SigmaHole Electrophilic Sigma-Hole BrHet->SigmaHole Exhibits StationaryPhase Silica Stationary Phase (Lewis Base) SigmaHole->StationaryPhase Halogen Bond Streaking Severe Peak Streaking & Poor Recovery StationaryPhase->Streaking Causes Modifier Add Mobile Phase Modifier (e.g., 1% TEA) Streaking->Modifier Troubleshoot Resolution Competitive Binding: Improved Resolution Modifier->Resolution Disrupts Bond

Mechanism of halogen bonding in chromatography and its resolution via competitive modifiers.

Experimental Protocols

Protocol A: Amine-Modified Normal Phase Chromatography for Acid-Sensitive Bromides

This self-validating protocol prevents the degradation of acid-labile brominated indoles and thiazoles during purification[2][5].

Step-by-Step Methodology:

  • Aqueous Work-up: Quench the bromination reaction with saturated aqueous NaHCO3​ to neutralize any residual HBr [1]. Extract with ethyl acetate and wash with brine.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in the non-polar starting solvent (e.g., hexanes) containing 2% (v/v) Triethylamine (TEA). Pack the column under positive pressure.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the TEA-modified solvent to ensure complete neutralization of acidic silanol sites.

  • Loading: Dissolve the crude brominated heterocycle in a minimal amount of the starting solvent. If the compound is insoluble, dry-load it onto neutral alumina (not silica) to prevent localized degradation.

  • Elution: Elute using a shallow gradient (e.g., Hexanes to 20% Ethyl Acetate) containing 1% TEA.

  • Validation: Analyze fractions via TLC (pre-treated with TEA) or LC-MS. The absence of the lower-mass debrominated byproduct confirms the preservation of the C-Br bond.

Protocol B: Separation of Brominated Regioisomers via Halogen- π HPLC

Designed for the baseline resolution of closely related polybrominated or regioisomeric mixtures (e.g., di-brominated benzenes or pyridines)[4][6].

Step-by-Step Methodology:

  • Stationary Phase Selection: Equip the HPLC system with a π -electron rich column (e.g., a C70-coated fullerene column or a Phenyl-Hexyl column) to exploit halogen- π interactions[4].

  • Mobile Phase Preparation: Prepare a non-aqueous reversed-phase (NARP) or optimized normal-phase system (e.g., n-hexane/n-decane 8:2) depending on the column chemistry[4]. Degas thoroughly.

  • Sample Preparation: Dissolve the regioisomer mixture in the mobile phase. Filter through a 0.22 μ m PTFE syringe filter.

  • Isocratic Elution: Run the separation isocratically at a low flow rate (e.g., 0.5 - 1.0 mL/min) to maximize the residence time for weak non-covalent orbital interactions. Maintain the column compartment at 25°C.

  • Detection: Monitor via UV at the specific λmax​ of the heterocycle (typically 228-254 nm) or via MS using partial isotopic labeling techniques if standard MS cannot differentiate the isomers[4][7].

PurificationWorkflow Start Crude Brominated Heterocycle CheckStability Is the compound acid-sensitive? Start->CheckStability Silica Standard Silica Gel Chromatography CheckStability->Silica No Alumina TEA-Modified Silica or Neutral Alumina CheckStability->Alumina Yes CheckPurity Are regioisomers co-eluting? Silica->CheckPurity Alumina->CheckPurity SFC Halogen-π HPLC or SFC Separation CheckPurity->SFC Yes Pure Pure Brominated Compound CheckPurity->Pure No SFC->Pure

Decision tree for selecting the optimal purification workflow for brominated heterocycles.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of various chromatographic techniques when applied to brominated heterocyclic compounds.

Chromatographic TechniqueStationary PhaseMobile Phase ModifiersPrimary Challenge AddressedTypical Recovery (%)
Standard Normal Phase Unmodified Silica GelNoneBulk impurity removal40 - 60% (High loss to debromination)
Modified Normal Phase Silica Gel1-2% Triethylamine (TEA)Acid-catalyzed debromination80 - 95%
Alumina Chromatography Neutral/Basic AluminaNoneExtreme acid sensitivity75 - 90%
Halogen- π HPLC C70-coated / Phenyl-Hexyln-hexane/n-decaneRegioisomer co-elution> 95% (Analytical/Semi-prep)
Supercritical Fluid (SFC) 2-Ethylpyridine / Diol CO2​
  • Methanol
Planar heterocycle solubility85 - 98%

Frequently Asked Questions (FAQs)

Q: Why does my brominated thiazole decompose during concentration after a successful column chromatography run? A: This is a classic concentration effect. Trace amounts of acidic silica particles or dissolved acidic impurities can elute with your product. As the solvent evaporates under reduced pressure, the concentration of these acidic species spikes, catalyzing the debromination of the thiazole ring. Solution: Perform an aqueous wash with a mild base (e.g., saturated NaHCO3​ ) immediately after pooling your fractions and before rotary evaporation[5].

Q: I am trying to separate 2-bromo and 5-bromo regioisomers of a difluoropyridine derivative, but they co-elute perfectly on a C18 column. What is the mechanistic reason, and how do I fix it? A: C18 columns separate compounds based on hydrophobic surface area. The 2-bromo and 5-bromo regioisomers have identical molecular weights and nearly identical lipophilicities, rendering C18 ineffective. However, the position of the bromine atom significantly alters the local dipole moment and the π -electron density of the pyridine ring. Solution: Switch to a stationary phase that engages in halogen- π or dipole-dipole interactions, such as a fluorinated phenyl column or a C70-fullerene column[4][6].

Q: Can I use mass spectrometry to identify which regioisomer is eluting during my HPLC run? A: Standard LC-MS will show identical m/z values and isotopic patterns (the characteristic 1:1 ratio of 79Br to 81Br ) for both regioisomers. To differentiate them directly via MS without isolating them for NMR, you must employ partial isotopic labeling (e.g., deuterium labeling at specific C-H sites prior to functionalization). The distinct mass shifts will allow you to identify the regioisomers directly from the chromatogram[7]. Alternatively, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide highly sensitive, element-specific speciation of bromine, though it won't yield structural data[8].

Q: My polybrominated indole is completely insoluble in standard chromatography loading solvents (hexanes/DCM). How can I load it without ruining the separation? A: Polybrominated planar heterocycles suffer from severe π

π stacking and halogen bonding in the solid state, leading to "brick dust" insolubility. Solution: Do not attempt to load a suspension. Dissolve the compound in a highly polar, volatile solvent (like THF or acetone), add a small amount of neutral alumina, and evaporate the solvent to create a dry powder. Dry-load this powder onto the top of your column. Alternatively, SFC is highly recommended for these compounds due to the high solvating power of supercritical CO2​ combined with polar co-solvents[2].

References

  • BenchChem. "Debromination of 2-Bromo-4-isopropyl-cyclohexanone as an unwanted side reaction." BenchChem Tech Support.
  • BenchChem. "Avoiding N-bromination by-products in thiazole synthesis." BenchChem Tech Support.
  • Chemical Science (RSC Publishing). "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." Royal Society of Chemistry.
  • Smolecule. "7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole." Smolecule Product Data.
  • PubMed. "Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts and its Application in Chromatography." National Institutes of Health.
  • ZirChrom. "Advances in Bromine Speciation by HPLC/ICP-MS." ZirChrom Separations.
  • Smolecule. "Buy 5-Bromo-2-(2,4-difluorophenyl)pyridine." Smolecule Product Data.
  • ACS Central Science. "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling." American Chemical Society.

Sources

Troubleshooting regioselectivity in the bromination of chloroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot and master the regioselectivity challenges inherent in the bromination of chloroisoquinolines.

Mechanistic Insights: The Causality of Regioselectivity

To troubleshoot a failing reaction, you must first understand the electronic tug-of-war occurring within the chloroisoquinoline core. Isoquinoline consists of a highly electron-deficient pyridine ring fused to a relatively electron-rich benzene ring. The presence of a chlorine atom (e.g., at the C1 or C3 position) exerts an inductive electron-withdrawing effect, further deactivating the heteroaromatic ring while acting as a weak ortho/para director.

During electrophilic aromatic substitution (EAS), if the reaction is conducted in strongly acidic media (such as concentrated H₂SO₄), the isoquinoline nitrogen is instantly protonated to form an isoquinolinium ion. This protonation completely shuts down any electrophilic attack on the pyridine ring. Consequently, the bromonium ion (Br⁺) is forced to attack the carbocyclic ring, specifically at the C5 and C8 positions .

The divergence between C5 and C8 bromination is a classic case of kinetic versus thermodynamic control . The C5 position is kinetically favored due to a lower activation energy barrier for the Wheland intermediate. However, if the reaction temperature is not strictly controlled, the system equilibrates to form the thermodynamically stable 8-bromo isomer, resulting in intractable mixtures.

EAS_Mechanism A 3-Chloroisoquinoline (Starting Material) B Protonated 3-Chloroisoquinolinium (Deactivated Pyridine Ring) A->B Conc. H2SO4 (Protonation) C Electrophilic Attack by Br+ (from NBS) B->C NBS Addition (-25 °C) D Wheland Intermediate at C5 (Kinetically Favored) C->D Fast Pathway (Strict Temp Control) E Wheland Intermediate at C8 (Thermodynamically Favored) C->E Slow Pathway (Elevated Temp) F 5-Bromo-3-chloroisoquinoline (Major Product) D->F Deprotonation G 8-Bromo-3-chloroisoquinoline (Minor Impurity) E->G Deprotonation

Caption: Electrophilic aromatic substitution pathway of 3-chloroisoquinoline in strong acid.

Troubleshooting FAQs

Q1: My electrophilic bromination of 3-chloroisoquinoline yields a 60:40 mixture of 5-bromo and 8-bromo isomers. How can I exclusively isolate the 5-bromo product? Cause: The use of harsh Lewis acids (e.g., AlCl₃) or elevated temperatures accelerates the reaction but destroys kinetic selectivity, allowing the 8-bromo isomer to accumulate. Solution: Switch your reagent system to N-Bromosuccinimide (NBS) in concentrated H₂SO₄. NBS acts as a controlled, slow-release source of Br⁺. More importantly, you must maintain strict cryogenic control. Submerge the reaction in a dry ice-acetone bath and maintain the internal temperature strictly between -25 °C and -18 °C. This kinetic trapping ensures >95% regioselectivity for 5-bromo-3-chloroisoquinoline, a critical building block for pharmaceutical inhibitors .

Q2: I am trying to brominate the C4 position of 1-chloroisoquinoline, but the reaction either fails entirely or brominates the benzene ring. Why? Cause: The C4 position resides on the highly deactivated pyridine ring. The protonated nitrogen and the C1-chlorine atom withdraw electron density, making direct electrophilic attack at C4 virtually impossible under standard EAS conditions. Solution: Direct bromination is the wrong mechanistic approach here. Instead, utilize a precursor-based synthesis. Synthesize a 1,2,3,4-tetrahydroisoquinoline (THQ) derivative, perform the bromination (which alters the electronic directing effects), and subsequently aromatize using DDQ or activated MnO₂. Alternatively, transition-metal catalyzed C-H activation strategies are emerging as viable workarounds for direct C4 functionalization.

Q3: During the radical bromination of 3-methyl-7-chloroisoquinoline to obtain the 3-(bromomethyl) derivative, I am observing ring-brominated impurities. How do I fix this? Cause: Radical brominations (Wohl-Ziegler reactions) target allylic/benzylic positions. However, if your NBS has degraded (releasing free Br₂) or if there is trace moisture/acid in your solvent, a competing ionic EAS pathway will activate and brominate the carbocyclic ring. Solution: Ensure your system is strictly anhydrous. Recrystallize your NBS from boiling water (to remove succinimide and free Br₂) and dry it thoroughly under vacuum. Use a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or trifluorotoluene, and initiate the reaction with AIBN or UV light to strictly enforce the radical mechanism .

Troubleshooting Start Identify Bromination Issue Mix Mixture of C5/C8 Isomers (Poor Regioselectivity) Start->Mix Ring Unwanted Ring Bromination (During Radical Rxn) Start->Ring NoRxn No Reaction at Pyridine Ring (e.g., C4 Position) Start->NoRxn Sol1 Lower Temp to -25°C Use NBS in H2SO4 Mix->Sol1 Kinetic Control Sol2 Ensure Anhydrous Conditions Use AIBN/Light in CCl4 Ring->Sol2 Suppress Ionic Rxn Sol3 Use Directed C-H Activation or THQ Precursor Synthesis NoRxn->Sol3 Bypass Deactivation

Caption: Decision tree for troubleshooting common chloroisoquinoline bromination issues.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the choice of reagents and thermal conditions. Notice how temperature directly dictates the regioselectivity profile.

SubstrateReagent SystemTemperatureMajor ProductYieldRegioselectivity (C5:C8)
3-Chloroisoquinoline NBS, conc. H₂SO₄-25 °C to -18 °C5-Bromo-3-chloroisoquinoline72–75%> 95:5
3-Chloroisoquinoline Br₂, AlCl₃80 °C5-Bromo & 8-Bromo mixture~60%~ 60:40
1-Chloroisoquinoline NBS, conc. H₂SO₄-25 °C5-Bromo-1-chloroisoquinoline~70%> 90:10
3-Methyl-7-chloroisoquinoline NBS, AIBN, CCl₄80 °C (Reflux)3-(Bromomethyl)-7-chloroisoquinoline80–85%100:0 (Radical)

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromo-3-chloroisoquinoline (Kinetic Control)

This protocol utilizes extreme acidic conditions to deactivate the pyridine ring and cryogenic temperatures to kinetically trap the C5-isomer.

  • Acidification & Protonation:

    • Charge a dry, 3-necked round-bottom flask equipped with an internal thermometer and mechanical stirrer with concentrated H₂SO₄ (10 mL per 10 mmol of substrate). Cool to 0 °C.

    • Slowly add 3-chloroisoquinoline (1.0 equiv) dropwise.

    • Self-Validation Checkpoint: The dissolution is highly exothermic. A successful protonation is confirmed by a temperature spike. Ensure the internal temperature does not exceed 30 °C during addition to prevent substrate degradation.

  • Cryogenic Bromination:

    • Cool the solution to -25 °C using a dry ice-acetone bath.

    • Add recrystallized N-Bromosuccinimide (1.1 equiv) in 5 small portions over 30 minutes. Maintain the internal temperature strictly between -25 °C and -22 °C.

    • Self-Validation Checkpoint: As NBS is added, the suspension will turn a deep amber color. If the color fades steadily, the bromonium ion is being consumed successfully. If red-brown fumes (Br₂ gas) evolve, your temperature is too high, indicating reagent decomposition and a loss of kinetic control.

  • Maturation & Quenching:

    • Stir the mixture for 2 hours at -22 °C, then allow it to warm slightly to -18 °C for an additional 3 hours.

    • Carefully pour the acidic mixture over crushed ice (100 g). Neutralize slowly with aqueous NH₄OH until pH 8 is reached.

    • Self-Validation Checkpoint: Pouring over ice should immediately precipitate a crude brown/yellow solid. Spotting the neutralized filtrate on a TLC plate (UV 254 nm, Hexanes:EtOAc 4:1) against the starting material should show complete consumption of the higher-Rf 3-chloroisoquinoline.

  • Isolation: Extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to yield pure 5-bromo-3-chloroisoquinoline.

Protocol 2: Radical Bromination of 3-Methyl-7-chloroisoquinoline (Wohl-Ziegler)

This protocol forces a radical mechanism to target the alkyl side-chain while leaving the aromatic core untouched.

  • Initiation:

    • In a flame-dried flask under nitrogen, dissolve 3-methyl-7-chloroisoquinoline (1.0 equiv) in anhydrous CCl₄ (0.2 M).

    • Add recrystallized NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Propagation:

    • Heat the mixture to a gentle reflux (80 °C) and irradiate with a visible light source (e.g., a tungsten lamp) for 4-6 hours.

    • Self-Validation Checkpoint: NBS is denser than CCl₄ and will sit at the bottom of the flask. As the reaction proceeds, succinimide (the byproduct) is formed, which is lighter than CCl₄ and will float to the surface. The reaction is visually complete when all solid has migrated to the top of the solvent.

  • Workup:

    • Cool to room temperature and filter off the floating succinimide. Wash the filtrate with hot water to remove trace succinimide, dry over MgSO₄, and concentrate to yield the 3-(bromomethyl) product.

References

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Retrieved from:[Link]

  • Kusakabe, K., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Georg Thieme Verlag. Retrieved from:[Link]

Technical Support Center: Navigating Steric Hindrance in 1-Substituted Isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic chemistry: steric hindrance in reactions involving 1-substituted isoquinolines. The unique electronic and steric environment of the isoquinoline nucleus, particularly when substituted at the C1 position, often leads to sluggish reactions, low yields, and unexpected side products. This guide is designed for researchers, medicinal chemists, and process development scientists, providing field-proven insights, troubleshooting strategies, and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with sterically encumbered 1-substituted isoquinolines.

Q1: Why is steric hindrance such a significant issue at the C1 position of isoquinolines?

A1: The C1 position of the isoquinoline ring is flanked by the pyridine nitrogen and the fused benzene ring. A substituent at this position experiences significant steric clash with reagents approaching the nitrogen or the C1 carbon itself. This is further exacerbated by the peri-hydrogen on the C8 position of the fused benzene ring, creating a sterically congested environment that can impede bond formation.

Q2: My standard cross-coupling reaction is failing with a 1-substituted isoquinoline. What is the first thing I should check?

A2: The first aspect to investigate is your ligand-catalyst system. Standard palladium catalysts and ligands that work well for less hindered aryl halides may not be suitable. The steric bulk of the 1-substituent can prevent the palladium complex from approaching the C1 position for oxidative addition. Consider switching to a catalyst system known to be effective for sterically hindered substrates, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Q3: Are there any general strategies to improve the reactivity of a sterically hindered 1-substituted isoquinoline?

A3: Yes, several general strategies can be employed:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in this regard.

  • Solvent Choice: The solvent can play a crucial role. Polar aprotic solvents like DMF, DMSO, or NMP can help to stabilize charged intermediates and may facilitate the reaction.[1][2] In some cases, less coordinating solvents like toluene or dioxane may be preferred to avoid competition with the substrate for binding to the catalyst.

  • High-Concentration vs. Dilution: The effect of concentration is reaction-dependent. For bimolecular reactions, higher concentrations may favor the desired product, while for reactions prone to side products or catalyst deactivation, a more dilute setup might be beneficial.[3]

  • Use of Additives: Certain additives can have a profound impact. For example, in Grignard reactions, additives like 2,2'-dipyridyl have been shown to improve yields.[4]

Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific reaction classes where steric hindrance at the C1 position of isoquinolines is a common problem.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q: My Suzuki-Miyaura coupling of a 1-chloro-4-methylisoquinoline with an arylboronic acid is giving low yields. I've tried standard Pd(PPh₃)₄. What's going wrong and how can I fix it?

A: The issue likely stems from a combination of factors related to the steric environment of your substrate and the choice of catalyst. The 1-chloro-4-methylisoquinoline is sterically demanding, and Pd(PPh₃)₄ may not be active enough to facilitate the rate-limiting oxidative addition step.[5][6]

Troubleshooting Strategy:

  • Ligand Modification: Switch to a more effective ligand. Bulky, electron-rich phosphine ligands are known to enhance the rate of oxidative addition for hindered aryl chlorides.[7] Consider ligands such as:

    • Buchwald-type biaryl phosphines: SPhos, XPhos, or RuPhos. These ligands create a sterically demanding and electron-rich environment around the palladium center, promoting the oxidative addition of hindered substrates.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IPent can be highly effective for coupling sterically hindered partners due to their strong sigma-donating ability and steric bulk.[3]

  • Precatalyst Selection: Instead of generating the active Pd(0) species in situ from Pd(PPh₃)₄, consider using a well-defined Pd(II) precatalyst, such as a PEPPSI-type catalyst or a G3-palladacycle.[7] These can provide more consistent and higher catalytic activity.

  • Base and Solvent Optimization: The choice of base and solvent is critical. For Suzuki couplings, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred to minimize side reactions.[8] A solvent system of dioxane/water or toluene/water is a good starting point.

Experimental Workflow for Optimization:

G cluster_0 Initial Failed Reaction cluster_1 Optimization Strategy cluster_2 Improved Conditions A 1-Chloro-4-methylisoquinoline + Arylboronic Acid + Pd(PPh3)4 + Na2CO3 in DME/H2O @ 80°C B Step 1: Change Ligand (e.g., SPhos, XPhos, IPr) A->B Low Yield C Step 2: Use Precatalyst (e.g., PEPPSI-IPr, G3-XPhos) B->C Moderate Improvement D Step 3: Vary Base/Solvent (e.g., K3PO4 in Toluene/H2O) C->D Further Optimization F Successful Coupling: High Yield of Desired Product C->F Success E Step 4: Increase Temperature (e.g., 100-120°C or Microwave) D->E If still sluggish E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reagents (Substrate, Boronic Acid, Base) to Schlenk Flask C 3. Combine & Add Solvents A->C B 2. Prepare Catalyst (Pd2(dba)3 + XPhos in Toluene) B->C D 4. Heat to 110°C (Monitor by TLC/LC-MS) C->D E 5. Cool, Dilute, Wash D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G

Sources

Technical Support Center: Troubleshooting Asymmetric Hydrogenation of Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. The asymmetric hydrogenation of isoquinolines to chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) is a highly atom-economical pathway critical for modern drug development. However, achieving high enantiomeric excess (ee) is notoriously difficult due to the inherent electronic and steric properties of the heterocycle.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the mechanistic root causes of poor enantioselectivity and provide field-proven, self-validating protocols to optimize your catalytic workflows.

Diagnostic Flowchart: Enantioselectivity Failures

RootCause Problem Low Enantioselectivity (ee < 50%) in Isoquinoline Hydrogenation Cause1 Catalyst Deactivation (N-Atom Coordination) Problem->Cause1 Cause2 High Aromaticity (Kinetic Barrier) Problem->Cause2 Cause3 Poor Facial Discrimination (Steric Mismatch) Problem->Cause3 Sol1 In Situ Brønsted Acid (e.g., TCCA Activation) Cause1->Sol1 Sol2 Pre-formed Isoquinolinium Salts (Substrate Activation) Cause1->Sol2 Cause2->Sol1 Cause2->Sol2 Sol3 Bifunctional Ligands (Thiourea Anion-Binding) Cause3->Sol3 Sol4 C1-Directing Groups (Hydroxymethyl for trans/cis) Cause3->Sol4

Root cause analysis and corresponding mechanistic solutions for low enantioselectivity.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My iridium-catalyzed hydrogenation of 1-phenylisoquinoline yields near-racemic mixtures and low conversion. Why is the catalyst failing? A1: The unactivated isoquinoline nitrogen possesses a highly basic lone pair that acts as a strong σ-donor. This nitrogen binds directly to the active iridium or rhodium metal center, displacing the chiral ligand or blocking the coordination of hydrogen and the substrate's π-system[1]. This "catalyst poisoning" stalls the catalytic cycle and allows non-selective background reactions to dominate. Solution: Implement a substrate activation strategy. By protonating the nitrogen or forming an acyl/alkyl isoquinolinium salt, you eliminate the lone pair's coordinating ability and simultaneously lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it more susceptible to hydride attack[1].

Q2: I want to activate the substrate using Brønsted acids, but adding liquid acids like HCl or H3PO4 is causing reproducibility issues and reactor corrosion. Is there a better way? A2: Yes. You should transition to a "traceless activation" strategy using solid halogenides like trichloroisocyanuric acid (TCCA). Under hydrogenation conditions, TCCA reacts with trace moisture or solvent to generate hydrogen halide in situ[1]. This provides a slow, controlled release of the Brønsted acid, which protonates the isoquinoline to form an activated salt without the harsh handling requirements of concentrated liquid acids. This method has been shown to boost ee up to 99% using[Ir(COD)Cl]2 and (R)-SegPhos[1].

Q3: How does "anion binding" improve enantioselectivity in rhodium-catalyzed systems? A3: When you activate the isoquinoline with HCl, you form an isoquinolinium chloride salt. If you use a bifunctional chiral ligand—such as a rhodium-thiourea bisphosphine complex—the thiourea moiety acts as a hydrogen-bond donor. It binds the chloride counter-ion of the substrate. This non-covalent anion-binding interaction anchors the substrate precisely within the chiral pocket of the catalyst, ensuring that hydride transfer occurs exclusively from one enantioface. This dual-activation (metal center + organocatalytic H-bonding) is critical for achieving >95% ee.

Q4: I am trying to hydrogenate 1,3-disubstituted isoquinolines but I am getting a mixture of cis and trans diastereomers with poor ee. How can I control both? A4: Unsubstituted or strictly alkyl-substituted isoquinolines typically undergo rapid sequential hydrogenation after the first hydride addition, leading to cis-selectivity. To control both enantio- and diastereoselectivity, install a coordinating directing group, such as a hydroxymethyl group, at the C1 position[2]. The hydroxyl oxygen coordinates to the iridium center (e.g., using a chiral xyliphos or Josiphos ligand), locking the substrate conformation[2][3]. This facial coordination directs the delivery of subsequent hydrides, allowing you to selectively access either cis or trans THIQs depending on the specific chiral ligand geometry and solvent polarity[3].

Standard Operating Procedures (SOPs)
Protocol A: Iridium-Catalyzed Hydrogenation via In Situ Traceless Activation

Objective: Achieve >90% ee for 1-substituted isoquinolines without pre-forming isoquinolinium salts. Causality Check: TCCA generates HCl in situ, preventing Ir-deactivation and activating the heterocycle[1].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol %) and (R)-SegPhos (2.2 mol %) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes to ensure complete complexation.

  • Substrate & Activator Addition: To the catalyst solution, add the 1-substituted isoquinoline substrate (0.2 mmol) and trichloroisocyanuric acid (TCCA, 1.0 equivalent)[1].

    • Self-Validation Step: The solution should remain homogeneous. If rapid precipitation or bubbling occurs, verify the anhydrous nature of the THF; excessive water causes premature, uncontrolled TCCA decomposition.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H2 gas three times. Pressurize to 1200 psi H2.

  • Reaction: Heat the autoclave to 80 °C and stir for 24 hours.

  • Workup: Carefully vent the H2 gas. Basify the mixture with saturated aqueous Na2CO3 to neutralize the in situ generated acid and release the free chiral THIQ amine. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

Workflow Step1 1. Catalyst Assembly [Ir(COD)Cl]2 + Chiral Ligand Step2 2. Traceless Activation TCCA generates HCl in situ Step1->Step2 Step3 3. Substrate Protonation Prevents Catalyst Poisoning Step2->Step3 Step4 4. Asymmetric Reduction H2 (1200 psi), 80°C Step3->Step4

Step-by-step mechanistic workflow of the traceless activation strategy using TCCA.

Protocol B: Rhodium-Catalyzed Hydrogenation via Anion Binding

Objective: Utilize a thiourea-phosphine bifunctional ligand to achieve high ee via secondary sphere interactions.

  • Salt Formation: Pre-treat the isoquinoline substrate (0.1 mmol) with 1.0 M HCl in diethyl ether (1.1 equivalents) to form the isoquinolinium chloride salt. Evaporate the ether to yield a solid powder.

  • Catalyst Mixture: In a glovebox, mix[Rh(COD)2]BF4 (2.0 mol %) and the chiral ferrocene-thiourea bisphosphine ligand (2.2 mol %) in a 2:1 mixture of DCM/iPrOH (1.5 mL).

    • Causality Check: The DCM/iPrOH solvent mixture is critical. Pure DCM lacks the polarity to dissolve the salt, while pure alcohols disrupt the crucial hydrogen-bonding (anion binding) between the thiourea and the chloride ion.

  • Hydrogenation: Add the substrate salt to the catalyst mixture. Transfer to an autoclave, pressurize with H2 (700 psi), and stir at 50 °C for 24 hours.

  • Workup: Vent the reactor, neutralize with 1M NaOH, and extract with dichloromethane. Determine ee via chiral HPLC.

Quantitative Benchmarking: Activation Strategies & Ligand Effects

To assist in selecting the correct troubleshooting path, compare the expected outcomes of various optimization strategies below:

Catalytic SystemSubstrate TypeActivation StrategyKey Ligand / Directing GroupConversion (%)Enantiomeric Excess (ee %)
Ir / (R)-SegPhos 1-PhenylisoquinolineNone (Control)(R)-SegPhos< 10%N/A (Racemic)
Ir / (R)-SegPhos 1-PhenylisoquinolineTraceless (TCCA)(R)-SegPhos> 99%94 - 99%
Rh / Thiourea-Phos 1-MethylisoquinolineBrønsted Acid (HCl)Ferrocene-Thiourea> 99%99%
Ir / Xyliphos 1,3-Disubstituted IQC1-HydroxymethylChiral Xyliphos85 - 95%Up to 95% (cis)
Ir / Josiphos 1,3-Disubstituted IQC1-HydroxymethylChiral Josiphos80 - 92%Up to 96% (trans)

Data synthesized from standardized reaction conditions across authoritative methodologies[1][2][3].

References
  • Title: Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines Source: ACS Catalysis URL: [Link]

  • Title: Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phos Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Validation & Comparative

In Vitro Assay Validation for Novel Isoquinoline-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline-based scaffolds have long been a cornerstone in medicinal chemistry, most notably acting as ATP-competitive inhibitors of Rho-associated coiled-coil-containing protein kinase (ROCK). While first-generation isoquinoline derivatives like1[1], their off-target effects on other kinases necessitate the development of novel, highly selective analogs.

This guide provides a comprehensive, objective framework for validating novel isoquinoline-based compounds (designated here as the representative optimized compound "IsoQ-N1") against established benchmarks like Fasudil and Y-27632. By detailing self-validating experimental protocols and explaining the mechanistic causality behind each assay, we aim to equip researchers with a robust pipeline for preclinical drug evaluation.

Mechanistic Rationale and Target Engagement

Before initiating in vitro assays, it is critical to map the signaling architecture. ROCK1 and ROCK2 are primary effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates several downstream targets, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696. This phosphorylation inactivates myosin phosphatase, leading to the accumulation of phosphorylated Myosin Light Chain (MLC) and subsequent actomyosin contraction.

Evaluating a novel isoquinoline inhibitor requires proving that it not only binds the kinase pocket but actively disrupts this specific phosphorylation cascade without inducing generalized cytotoxicity.

Signaling RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Thr696) ROCK->MYPT1 Phosphorylates MLC MLC (Ser19) ROCK->MLC Phosphorylates IsoQ Isoquinoline Inhibitors (Fasudil, IsoQ-N1) IsoQ->ROCK Competitive Inhibition Actin Actomyosin Contraction & Cytoskeleton Reorganization MYPT1->Actin Regulates MLC->Actin Promotes

RhoA/ROCK signaling pathway and the mechanism of targeted isoquinoline inhibition.

Cell-Free Kinase Activity Assay (ADP-Glo)

To objectively compare the intrinsic inhibitory potency of IsoQ-N1 against Fasudil and Y-27632, a cell-free enzymatic assay is the first step.

Causality & Choice of Assay: Historically, radiometric [³²P]ATP assays were the gold standard. However, luminescent ADP-detection assays (e.g., ADP-Glo) are now preferred and 2[2]. They directly measure the ADP generated during the kinase reaction, providing a universal, non-radioactive readout that is insensitive to the specific peptide substrate used. This creates a self-validating system where the luminescent signal is directly proportional to kinase activity, eliminating false positives caused by substrate-specific artifacts.

Step-by-Step Protocol:
  • Enzyme Preparation: Dilute recombinant ROCK1/ROCK2 in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Dispense 1 µL of isoquinoline compounds (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well plate. Add 2 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (e.g., Long S6 Kinase peptide). Critical Check: Ensure ATP concentration is at or below the Km​ for ROCK to accurately determine competitive inhibition dynamics.

  • Reaction Termination & Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (30 min incubation). Read on a microplate luminometer.

Intracellular Target Engagement: Phospho-MYPT1 Assay

Cell-free potency does not guarantee intracellular efficacy due to variable membrane permeability and intracellular ATP competition.

Causality & Choice of Assay: We utilize an in vitro Rho-kinase activity assay specifically3[3]. Unlike generic cell viability assays, measuring p-MYPT1 provides a direct, causal link between the compound's application and the inhibition of its intended intracellular target, isolating the kinase inhibition from general cytotoxicity.

Step-by-Step Protocol:
  • Cell Culture & Treatment: Seed HeLa or A549 cells in 6-well plates. Starve cells in serum-free media for 12 hours to reduce baseline kinase activity. Treat with compounds for 1 hour.

  • Stimulation: Induce ROCK activity by adding 5 ng/mL TGF-β or Lysophosphatidic acid (LPA) for 30 minutes.

  • Lysate Preparation: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (omitting these will rapidly degrade the p-MYPT1 signal).

  • Quantification: Use a commercial p-MYPT1 (Thr696) ELISA kit. Transfer lysates to a microtiter plate precoated with recombinant MYPT1. Detect using an anti-phospho-MYPT1 antibody followed by an HRP-conjugated secondary antibody.

  • Normalization: Normalize the luminescent or colorimetric signal to total protein concentration (via BCA assay) to ensure self-validation of the data.

Workflow Start Isoquinoline Library Kinase 1. Cell-Free Kinase Assay (ADP-Glo) Start->Kinase Primary Screen Cell 2. Target Engagement (p-MYPT1 ELISA) Kinase->Cell IC50 < 100 nM Tox 3. Cytotoxicity Screening (CellTiter-Glo) Cell->Tox Validated Intracellularly Select 4. Kinase Selectivity Panel (Off-target profiling) Tox->Select High Therapeutic Index

Sequential in vitro validation workflow for novel isoquinoline kinase inhibitors.

Comparative Data Synthesis

The following table summarizes the performance of a representative novel compound, IsoQ-N1, against established clinical and experimental benchmarks.

Data Interpretation: While Fasudil is a proven clinical agent, its4[4], requiring high micromolar dosing that can trigger off-target effects. The widely used experimental pyridine derivative 4[4]. In contrast, the structural optimization in modern derivatives like IsoQ-N1 (e.g., enhanced hinge-binding interactions via the isoquinoline nitrogen) drives the IC₅₀ into the low nanomolar range. This correlates with superior intracellular target engagement without proportional increases in cytotoxicity.

CompoundStructural ClassROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Intracellular p-MYPT1 IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Fasudil Isoquinoline2,1001,900~5,500> 100
Y-27632 Pyridine850800~2,200> 100
IsoQ-N1 Novel Isoquinoline4538120> 100

Note: Data for Fasudil and Y-27632 reflect established literature consensus. IsoQ-N1 data is representative of next-generation optimized derivatives.

Conclusion

Validating novel isoquinoline-based compounds requires a structured, causality-driven approach. By pairing universal cell-free enzymatic assays with highly specific intracellular target engagement readouts, researchers can confidently differentiate true pharmacological improvements from assay artifacts, streamlining the path from bench to preclinical models.

References

  • Source: National Institutes of Health (NIH)
  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI URL
  • Title: Rho-Kinase Blockade Attenuates Podocyte Apoptosis by Inhibiting the Notch Signaling Pathway in Diabetic Nephropathy Source: MDPI URL
  • Title: The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice Source: Frontiers in Neuroscience URL

Sources

Comparative analysis of isoquinoline synthesis methods: Bischler-Napieralski vs Pictet-Spengler

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline and its reduced derivatives (dihydro- and tetrahydroisoquinolines) are privileged scaffolds in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs 1[1]. Constructing these nitrogen-containing heterocycles typically relies on classical cyclodehydration methodologies. The Bischler-Napieralski (BN) and Pictet-Spengler (PS) reactions remain the two most prominent strategies for isoquinoline synthesis 2[2]. While both proceed via intramolecular electrophilic aromatic substitution, their starting materials, mechanistic intermediates, and final oxidation states differ fundamentally.

This guide objectively compares both methods, detailing their mechanistic causality, substrate scope, and field-proven experimental protocols to assist researchers in selecting the optimal synthetic route.

Mechanistic Causality & Pathway Analysis

The fundamental divergence between the two reactions lies in the activation strategy used to generate the electrophilic intermediate required for ring closure.

  • Bischler-Napieralski (BN): The BN reaction converts β -arylethylamides into 3,4-dihydroisoquinolines (DHIQs) 3[3]. The causality of this reaction hinges on the use of a potent dehydrating agent (e.g., POCl3​ , P2​O5​ , or Tf2​O ) 4[4]. The dehydrating agent activates the amide carbonyl, facilitating the elimination of oxygen to form a highly electrophilic nitrilium or iminium intermediate 5[5]. This intermediate undergoes intramolecular cyclization with the electron-rich aromatic ring. The resulting DHIQ can be subsequently oxidized to a fully aromatic isoquinoline or reduced to a tetrahydroisoquinoline 6[6].

  • Pictet-Spengler (PS): The PS condensation couples a β -arylethylamine with an aldehyde or ketone under acidic conditions to directly yield a 1,2,3,4-tetrahydroisoquinoline (THIQ) 7[7]. The reaction is initiated by the formation of an imine, which is protonated by a Brønsted or Lewis acid (e.g., TFA, BF3​⋅OEt2​ ) to form a reactive iminium ion8[8]. Cyclization occurs via nucleophilic attack of the aromatic ring onto the iminium carbon, followed by deprotonation to restore aromaticity 4[4].

G cluster_BN Bischler-Napieralski Pathway cluster_PS Pictet-Spengler Pathway BN_SM β-Arylethylamide BN_Int Nitrilium / Iminium Ion BN_SM->BN_Int Dehydrating Agent (POCl3, Tf2O) BN_Prod 3,4-Dihydroisoquinoline BN_Int->BN_Prod Electrophilic Aromatic Substitution PS_SM β-Arylethylamine + Aldehyde PS_Int Iminium Ion PS_SM->PS_Int Acid Catalyst (TFA, HCl) PS_Prod 1,2,3,4-Tetrahydroisoquinoline PS_Int->PS_Prod Electrophilic Aromatic Substitution

Mechanistic pathways of Bischler-Napieralski and Pictet-Spengler reactions.

Quantitative Comparison of Performance & Scope

To guide synthetic strategy, the following table summarizes the operational parameters, typical yields, and substrate requirements for both reactions based on recent literature and optimized protocols 3[3], 7[7], 9[9], 10[10].

ParameterBischler-Napieralski (BN)Pictet-Spengler (PS)
Starting Materials β -Arylethylamides β -Arylethylamines + Aldehydes/Ketones
Primary Intermediate Nitrilium / N-Acyliminium ionIminium ion
Typical Reagents POCl3​ , P2​O5​ , Tf2​O /2-chloropyridineTFA, HCl, BF3​⋅OEt2​ , Chiral Phosphoric Acids
Reaction Conditions Harsh (Refluxing toluene/MeCN) to Mild ( Tf2​O at -20 °C)Mild (Room temp to reflux) or Microwave-assisted
Product Oxidation State 3,4-Dihydroisoquinoline (DHIQ)1,2,3,4-Tetrahydroisoquinoline (THIQ)
Typical Yields 56% - 92% (highly dependent on ring activation)40% - 98% (excellent with electron-donating groups)
Stereocontrol N/A (Forms achiral imine double bond)Excellent (Asymmetric variants well-established)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols incorporate self-validating checkpoints to monitor reaction progress and troubleshoot common failure modes.

Protocol 1: Bischler-Napieralski Cyclization (Modern Mild Conditions)

Causality Check: Classical BN uses refluxing POCl3​ , which often fails for substrates lacking strong electron-donating groups 3[3]. Using Trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine generates a highly electrophilic intermediate at low temperatures, suppressing degradation pathways and expanding substrate scope 3[3].

  • Preparation: Dissolve the β -arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling & Base Addition: Cool the flask to -20 °C under an argon atmosphere. Add 2-chloropyridine (2.0 equiv). Rationale: 2-chloropyridine acts as a non-nucleophilic acid scavenger to prevent premature degradation of the intermediate.

  • Activation: Slowly add Tf2​O (1.2 equiv) dropwise. Stir at -20 °C for 30 minutes.

  • Cyclization: Allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

    • Validation Check: Monitor by TLC; the disappearance of the less polar amide and the appearance of a highly UV-active, basic spot (ninhydrin or Dragendorff positive) confirms DHIQ formation.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify via neutral alumina column chromatography to prevent product decomposition.

Protocol 2: Microwave-Assisted Pictet-Spengler Condensation

Causality Check: Traditional PS reactions can require extended heating (hours to days). Microwave irradiation accelerates iminium formation and cyclization, drastically reducing reaction times while maintaining high yields (up to 98%) 7[7], 10[10].

  • Preparation: In a microwave-safe vial, combine the β -arylethylamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous toluene or DCM.

  • Acidification: Add Trifluoroacetic acid (TFA, 1.5 equiv) to the mixture. Rationale: TFA serves as the Brønsted acid to catalyze iminium formation and activate it for electrophilic aromatic substitution7[7].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15–30 minutes.

  • Validation Check: Analyze an aliquot via LC-MS. The presence of the [M+H]+ peak corresponding to the THIQ mass confirms successful condensation and cyclization.

  • Workup: Basify the mixture with 1M NaOH to pH 10 to free-base the THIQ. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Synthesis Strategy Workflow

DecisionTree Start Target Isoquinoline Core Q1 Desired Oxidation State? Start->Q1 THIQ Tetrahydroisoquinoline (THIQ) Q1->THIQ Fully Reduced Ring DHIQ Dihydroisoquinoline (DHIQ) Q1->DHIQ Partially Oxidized Ring PS_Route Pictet-Spengler Reaction (Amine + Aldehyde) THIQ->PS_Route BN_Route Bischler-Napieralski Reaction (Amide Dehydration) DHIQ->BN_Route

Decision matrix for selecting the appropriate isoquinoline synthesis method.

Conclusion

The choice between the Bischler-Napieralski and Pictet-Spengler reactions fundamentally dictates the oxidation state of the resulting isoquinoline core. BN is the premier choice for accessing dihydroisoquinolines and fully aromatic isoquinolines (post-oxidation), requiring robust dehydrating conditions. Conversely, PS is the gold standard for synthesizing tetrahydroisoquinolines, offering milder conditions and extensive opportunities for asymmetric catalysis.

References

  • Improving the yield of the Bischler-Napieralski reaction for isoquinolines - Benchchem. 3

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. 8

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines - ResearchGate. 5

  • The Pictet-Spengler Reaction Updates Its Habits - PMC.1

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - RSC. 7

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - NIH. 9

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. 10

  • Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube. 4

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions - Beilstein Journals. 2

  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction - Aurigene Services. 6

Sources

Antimalarial activity of 7-chloroquinoline vs 7-bromoisoquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Antimalarial Pharmacophores: 7-Chloroquinoline vs. 7-Bromoisoquinoline Analogs

As the global burden of malaria persists, the rapid emergence of multidrug-resistant Plasmodium falciparum strains necessitates the continuous evolution of antimalarial chemotypes. For decades, the 7-chloroquinoline (7-CQ) scaffold has been the cornerstone of antimalarial therapy. However, point mutations in the parasite’s chloroquine resistance transporter (PfCRT) have significantly compromised its clinical utility. In response, medicinal chemists have explored isosteric replacements, notably the 7-bromoisoquinoline (7-BrIQ) scaffold, to bypass resistance mechanisms while retaining target affinity.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Why Scaffold Architecture Matters

The primary mechanism of action for quinoline-based antimalarials relies on their accumulation in the parasite's acidic digestive vacuole. Here, the drugs bind to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its crystallization into non-toxic hemozoin[1].

The 7-Chloroquinoline (7-CQ) Core: The 7-CQ scaffold (found in chloroquine and amodiaquine) is highly optimized for heme binding. The electron-withdrawing chlorine atom at the 7-position enhances the π-π stacking interactions with the porphyrin ring of heme[2]. However, the specific basicity (pKa) and spatial geometry of the 7-CQ core make it highly susceptible to active efflux by the mutated PfCRT protein in chloroquine-resistant (CQR) strains[3].

The 7-Bromoisoquinoline (7-BrIQ) Core: Replacing the quinoline core with an isoquinoline shifts the position of the heterocyclic nitrogen, fundamentally altering the molecule's electronic distribution and pKa. Furthermore, substituting chlorine with a bulkier, more lipophilic bromine atom at the 7-position changes the steric profile of the molecule[4].

  • Causality of Efficacy: The altered pKa ensures that the 7-BrIQ analogs still become protonated and trapped in the acidic vacuole.

  • Causality of Resistance Evasion: The distinct steric bulk of the bromine atom and the altered vector of the isoquinoline nitrogen disrupt the binding affinity between the drug and the mutant PfCRT efflux pump, allowing the drug to accumulate to lethal concentrations even in CQR strains[5].

Mechanism Parasite P. falciparum Digestive Vacuole Hemoglobin Hemoglobin Degradation Parasite->Hemoglobin Heme Toxic Free Heme (FP-IX) Hemoglobin->Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization CQ 7-Chloroquinoline Analogs CQ->Heme Inhibits BrIQ 7-Bromoisoquinoline Analogs BrIQ->Heme Inhibits Efflux PfCRT Mutant (Efflux Pump) BrIQ->Efflux Evades Efflux Efflux->CQ Efflux (Resistance)

Mechanistic divergence of 7-CQ and 7-BrIQ analogs in the Plasmodium digestive vacuole.

Comparative Performance Data

To objectively evaluate the performance of these scaffolds, we compare their in vitro activity against both Chloroquine-Sensitive (CQS, 3D7) and Chloroquine-Resistant (CQR, Dd2) strains, alongside their ability to inhibit β-hematin (synthetic hemozoin) formation.

Pharmacophore ScaffoldTarget StrainIC₅₀ (3D7, CQS)IC₅₀ (Dd2, CQR)Resistance Index (RI)*β-Hematin Inhibition IC₅₀
7-Chloroquinoline (Standard)Heme Polymerization10 - 15 nM150 - 220 nM~10.0 - 15.08 - 12 µM
7-Bromoisoquinoline (Analog)Heme Polymerization15 - 25 nM18 - 30 nM~1.0 - 1.512 - 18 µM

*Resistance Index (RI) = IC₅₀ (Dd2) / IC₅₀ (3D7). An RI near 1.0 indicates no cross-resistance.

Data Synthesis: While 7-CQ analogs exhibit slightly superior baseline potency against sensitive strains (due to highly optimized heme binding), 7-BrIQ analogs demonstrate a vastly superior Resistance Index. The 7-BrIQ scaffold maintains low-nanomolar efficacy against the Dd2 strain, proving its capability to evade PfCRT-mediated efflux.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must be conducted using self-validating systems. Below are the definitive workflows for assessing both phenotypic efficacy and target-specific engagement.

Protocol A: High-Throughput SYBR Green I In Vitro Efficacy Assay

Causality of Choice: SYBR Green I is a fluorescent dye that selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei, any DNA detected in the culture is exclusively parasitic. This provides a direct, scalable proxy for parasite proliferation.

Self-Validation Mechanism: The assay plate architecture must include uninfected red blood cells (uRBCs) as a negative background control and a known standard (e.g., Chloroquine diphosphate) as a positive control. A statistical Z'-factor > 0.5 must be calculated post-readout; if the Z'-factor falls below 0.5, the assay is discarded due to insufficient signal-to-noise separation.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 and Dd2) in O+ human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI-1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense 7-CQ and 7-BrIQ analogs into 96-well plates using a 3-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Incubation: Add 90 µL of the parasite culture to the compound plates. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Analysis: Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

Workflow Culture P. falciparum Culture (3D7/Dd2) Treatment Compound Incubation (72h, Serial Dilution) Culture->Treatment Lysis Cell Lysis & SYBR Green I Treatment->Lysis Read Fluorescence Readout (Ex:485nm/Em:530nm) Lysis->Read Analysis IC50 & Z'-factor Calculation Read->Analysis

Self-validating high-throughput SYBR Green I workflow for antimalarial screening.

Protocol B: Cell-Free β-Hematin Inhibition Assay (BHIA)

Causality of Choice: Phenotypic death in the SYBR Green assay does not prove mechanism. The BHIA is a cell-free system designed to isolate the heme polymerization pathway. By demonstrating that 7-BrIQ analogs inhibit synthetic hemozoin (β-hematin) formation, we confirm target engagement.

Self-Validation Mechanism: The assay utilizes NP-40 detergent to mediate lipid-catalyzed crystallization, accurately mimicking the physiological lipid bodies present in the parasite's vacuole. A vehicle control (DMSO) is used to validate the maximum crystallization baseline, while a reference curve with Amodiaquine validates the dynamic range of inhibition.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (50 µL, 4 mM in 0.1 M NaOH) in a 96-well plate.

  • Compound Addition: Add 50 µL of the test analogs (7-CQ or 7-BrIQ) dissolved in DMSO at varying concentrations.

  • Initiation: Initiate crystallization by adding 100 µL of acetate buffer (0.2 M, pH 5.0) containing 3.16 mM NP-40.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow β-hematin to precipitate.

  • Detection: Add 100 µL of a pyridine solution (50% v/v in 20% HEPES buffer, pH 7.4). Pyridine forms a soluble, colored complex with unreacted free hematin but cannot dissolve polymerized β-hematin.

  • Readout: Read absorbance at 405 nm. The amount of free hematin detected is directly proportional to the inhibitory potency of the analog.

Conclusion

For drug development professionals formulating the next generation of antimalarials, the choice between quinoline and isoquinoline scaffolds dictates the compound's resistance profile. While the 7-chloroquinoline core remains a highly efficient heme binder, its vulnerability to PfCRT efflux limits its future clinical viability. The 7-bromoisoquinoline scaffold sacrifices a marginal degree of baseline potency but achieves a near-perfect Resistance Index. By altering the steric bulk and nitrogen vector, 7-BrIQ analogs successfully evade mutant transport proteins, making them a superior starting point for lead optimization against multidrug-resistant Plasmodium falciparum.

References

  • Structural modifications of quinoline-based antimalarial agents: Recent developments - National Institutes of Health (NIH).[Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - National Institutes of Health (NIH).[Link]

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - SciSpace.[Link]

  • Is structural hybridization invoking new dimensions for antimalarial drug discovery research? - National Institutes of Health (NIH).[Link]

  • Characterization of antimalarial activity of artemisinin-based hybrid drugs - Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

Sources

Comparative Docking Studies of Isoquinoline Inhibitors: Structural Selectivity Across AGC Kinases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my approach to evaluating kinase inhibitors transcends basic binding affinity; it requires a holistic understanding of structural thermodynamics and empirical validation. The isoquinoline scaffold is a privileged motif in medicinal chemistry, renowned for its ability to act as a potent ATP-competitive hinge binder.

In this guide, we will objectively compare the performance and binding profiles of three classic isoquinoline-based inhibitors—Fasudil , Ripasudil , and H-89 —against two closely related AGC kinase family members: Rho-associated protein kinase (ROCK1/2) and Protein Kinase A (PKA) . By bridging in silico molecular docking with in vitro validation, we establish a self-validating system to decode the structural nuances that drive inhibitor selectivity.

Target Proteins & Inhibitor Profiles

To understand the structure-activity relationship (SAR) of the isoquinoline scaffold, we must compare how different functional group substitutions alter target preference:

  • Fasudil: A first-generation, pan-ROCK inhibitor. While historically significant, it exhibits moderate potency and broad cross-reactivity.

  • Ripasudil: A next-generation ROCK inhibitor approved for ophthalmic use (glaucoma). It features a critical fluorine atom and an extended homopiperazine ring, which drastically improves its potency over Fasudil.

  • H-89: Traditionally classified as a selective PKA inhibitor. However, due to the highly conserved nature of the AGC kinase ATP-binding pocket, H-89 exhibits notable off-target ROCK inhibition.

End-to-End Evaluation Workflow

G A Isoquinoline Scaffold (Fasudil, Ripasudil, H-89) B Target Preparation ROCK1 (6E9W), ROCK2 (7JNT), PKA (1Q8T) A->B Ligand 3D Conformer Prep C Molecular Docking (Hinge-Binding Alignment) B->C Grid Box Generation D Thermodynamic Scoring (MM-GBSA ΔG) C->D Pose Extraction E In Vitro Validation (Kinase Activity Assay) D->E Hit Prioritization F Structure-Activity Relationship (Selectivity Profiling) E->F IC50 / Kd Correlation

Figure 1: End-to-end comparative docking and validation workflow for isoquinoline-based inhibitors.

Computational Protocol: Self-Validating Docking & Thermodynamics

Molecular docking scores alone are notoriously poor predictors of absolute binding affinity because they fail to account for solvent entropy and receptor flexibility. To build a trustworthy, self-validating computational model, our protocol integrates rigid-receptor docking with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations [1].

Step-by-Step Methodology:

  • Protein Preparation: High-resolution crystal structures for ROCK1 (PDB: 6E9W), ROCK2 (PDB: 7JNT), and PKA (PDB: 1Q8T) are imported into the modeling suite.

    • Causality: Missing loops are modeled, and protonation states are assigned at physiological pH (7.4). Correct histidine tautomerization is critical for capturing the precise hydrogen-bond network required for ATP-competitive binding in the hinge region.

  • Ligand Preparation: Fasudil, Ripasudil, and H-89 are prepared using 3D conformer generation tools.

    • Causality: Generating low-energy 3D conformers and assigning correct ionization states ensures that the basic nitrogen of the isoquinoline ring is appropriately protonated to interact with the acidic residues in the kinase binding pocket.

  • Grid Generation & Docking: A 10 Å grid box is centered on the ATP-binding site. Docking is performed using GoldScore or Glide XP.

    • Causality: The spatial constraint ensures the isoquinoline core aligns with the hinge region (e.g., Met156 in ROCK1) to accurately mimic the adenine ring of ATP.

  • MM-GBSA Rescoring: The top docking poses are subjected to MM-GBSA calculations.

    • Causality: This step calculates the thermodynamic binding free energy ( ΔG ) by factoring in desolvation penalties. This establishes a rigorous consensus that correlates highly with empirical in vitro data.

Experimental Validation Protocol: In Vitro Kinase Assay

Computational predictions must be anchored by empirical data. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay to validate the docking scores and confirm target selectivity.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Recombinant ROCK1, ROCK2, or PKA (1 nM) is incubated with a 10-point serial dilution of the isoquinoline inhibitors in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes.

    • Causality: Pre-incubation ensures that binding equilibrium is fully established before the catalytic reaction begins, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: ATP and a fluorescently labeled peptide substrate are added to the microplate.

    • Causality: Running the assay exactly at the specific Km​ for ATP for each respective kinase ensures that the system is highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Detection & Analysis: After a 60-minute incubation, a development reagent containing a Europium-labeled antibody is added. The TR-FRET signal (ratio of 665 nm / 615 nm) is measured, and data is fitted to a 4-parameter logistic curve to calculate absolute IC₅₀ values.

Quantitative Data Comparison

The table below synthesizes the computational thermodynamic scoring with the experimentally validated IC₅₀ values, demonstrating the superior potency of Ripasudil for ROCK and the specific selectivity profile of H-89 for PKA [1][2].

InhibitorPrimary TargetROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA Kᵢ / IC₅₀ (nM)Est. Docking Score (kcal/mol)Est. MM-GBSA ΔG (kcal/mol)
Fasudil ROCK1/2940220>1000-8.3-25.4
Ripasudil ROCK1/25119>1000-9.1-32.8
H-89 PKA~450~12048-8.9-30.1

(Note: Docking scores and ΔG values are representative aggregates derived from standardized GoldScore and AMBER MM-GBSA protocols across cited literature [1][3].)

Structural & Mechanistic Insights

By cross-referencing our MM-GBSA data with the TR-FRET results, we can deduce the structural causality behind the performance of these inhibitors:

  • ROCK1/2 Selectivity (Fasudil vs. Ripasudil): Both compounds anchor to the ROCK hinge region via the isoquinoline nitrogen. However, Ripasudil's superior potency (ROCK2 IC₅₀ = 19 nM vs. Fasudil's 220 nM) is driven by its fluorine substitution and homopiperazine expansion. These modifications project deeper into the hydrophobic pocket, displacing high-energy water molecules and maximizing van der Waals contacts, which is reflected in its highly favorable MM-GBSA ΔG (-32.8 kcal/mol) [1].

  • PKA vs. ROCK Cross-Reactivity (H-89): H-89 achieves a high affinity for PKA (Kᵢ = 48 nM) through its bromophenyl and sulfonamide moieties, which perfectly engage the glycine-rich loop of PKA [2]. However, because ROCK and PKA share a highly conserved AGC kinase fold, H-89 exhibits notable off-target ROCK inhibition [4]. Docking models reveal that the isoquinoline core of H-89 mimics Fasudil's binding mode in ROCK, highlighting the inherent challenge of achieving absolute selectivity within the AGC family using this scaffold.

References
  • Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration | ACS Omega[Link]

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A | PMC - National Institutes of Health[Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design | PMC - National Institutes of Health[Link]

  • RSK2 Binding Models Delineate Key Features for Activity | PMC - National Institutes of Health[Link]

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